2-(Prop-2-en-1-yl)azetidine hydrochloride
Description
BenchChem offers high-quality 2-(Prop-2-en-1-yl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Prop-2-en-1-yl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
2-prop-2-enylazetidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-6-4-5-7-6;/h2,6-7H,1,3-5H2;1H |
InChI Key |
KALQPCHYZLCEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCN1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Allyl-Azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-allyl-azetidine hydrochloride, a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility. The addition of an allyl group at the 2-position offers a versatile handle for further functionalization, making this compound a key intermediate for the synthesis of diverse molecular architectures.
This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and provides insights into the critical experimental parameters, empowering researchers to confidently synthesize and validate this important molecule.
Synthetic Strategy: A Multi-Step Approach to 2-Allyl-Azetidine Hydrochloride
The synthesis of 2-allyl-azetidine hydrochloride is most effectively achieved through a multi-step sequence commencing with a protected azetidine precursor. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-allyl-azetidine hydrochloride.
Synthesis of N-Boc-2-formylazetidine (Intermediate C)
The synthesis begins with the reduction of commercially available N-Boc-azetidin-2-one (A) to the corresponding alcohol, N-Boc-2-hydroxymethylazetidine (B). This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Subsequent mild oxidation of the primary alcohol (B) furnishes the key aldehyde intermediate, N-Boc-2-formylazetidine (C). Reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions are suitable for this step, minimizing over-oxidation to the carboxylic acid.[2]
Wittig Reaction for Allyl Group Installation (Intermediate D)
The introduction of the allyl group is accomplished via a Wittig reaction.[3][4][5] The aldehyde (C) is reacted with a phosphorus ylide, specifically allylidenetriphenylphosphorane, which is generated in situ from the corresponding phosphonium salt, (allyl)triphenylphosphonium bromide, and a strong base like n-butyllithium or sodium hydride.[4] This reaction forms the carbon-carbon double bond of the allyl group, yielding N-Boc-2-allyl-azetidine (D).
Deprotection and Hydrochloride Salt Formation (Final Product E)
The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.[1] This is achieved by treating the N-Boc-2-allyl-azetidine (D) with a solution of hydrogen chloride in an anhydrous organic solvent, such as diethyl ether or 1,4-dioxane.[6][7] The acidic conditions cleave the Boc group, and the resulting free amine is protonated by HCl to form the stable hydrochloride salt (E).
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-allyl-azetidine
Step 1: Reduction of N-Boc-azetidin-2-one
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-azetidin-2-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-2-hydroxymethylazetidine.
Step 2: Oxidation to N-Boc-2-formylazetidine
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add DMSO (3.0 eq.) dropwise.
-
After 15 minutes, add a solution of N-Boc-2-hydroxymethylazetidine (1.0 eq.) in DCM.
-
Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude N-Boc-2-formylazetidine, which can be used in the next step without further purification.
Step 3: Wittig Reaction
-
To a suspension of (allyl)triphenylphosphonium bromide (1.5 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.5 eq., as a solution in hexanes) dropwise.
-
Stir the resulting deep red solution for 30 minutes at 0 °C.
-
Add a solution of crude N-Boc-2-formylazetidine (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-2-allyl-azetidine.
Protocol 2: Synthesis of 2-Allyl-azetidine Hydrochloride
-
Dissolve N-Boc-2-allyl-azetidine (1.0 eq.) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of 2 M HCl in diethyl ether (2.0 eq.) dropwise with stirring.
-
A white precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-allyl-azetidine hydrochloride as a white solid.
Characterization of 2-Allyl-Azetidine Hydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-allyl-azetidine hydrochloride. A combination of spectroscopic techniques should be employed.
Caption: Characterization workflow for 2-allyl-azetidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-allyl-azetidine hydrochloride. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |
| Azetidine-H2 | ~4.0 - 4.5 (m) | ~55 - 60 | Downfield due to proximity to nitrogen. |
| Azetidine-H3 | ~2.2 - 2.8 (m) | ~25 - 30 | |
| Azetidine-H4 | ~3.8 - 4.3 (m) | ~45 - 50 | |
| Allyl-CH₂ | ~2.5 - 3.0 (m) | ~35 - 40 | |
| Allyl-CH | ~5.7 - 6.1 (m) | ~130 - 135 | Vinylic proton. |
| Allyl-CH₂ (terminal) | ~5.1 - 5.4 (m) | ~118 - 122 | Vinylic protons. |
| NH₂⁺ | ~8.5 - 9.5 (br s) | - | Broad signal, exchangeable with D₂O. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-allyl-azetidine hydrochloride is expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H Stretch (secondary amine salt) | 2400 - 2800 (broad) | Characteristic broad absorption for R₂NH₂⁺.[8] |
| C-H Stretch (alkane & alkene) | 2850 - 3100 | |
| C=C Stretch (alkene) | 1640 - 1680 | |
| N-H Bend (secondary amine salt) | 1560 - 1620 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the parent ion is expected to be observed as the [M+H]⁺ cation of the free base.
| Ion | Expected m/z | Notes |
| [M+H]⁺ (of free base) | 98.159 | Calculated for C₆H₁₂N⁺. |
| Major Fragments | Loss of allyl group (-41) | Fragmentation of the side chain. |
| Ring opening fragments | Characteristic of cyclic amines. |
Purity, Storage, and Handling
The purity of 2-allyl-azetidine hydrochloride can be assessed by elemental analysis, which should be in good agreement with the calculated values for C₆H₁₁N·HCl.
Due to its hygroscopic nature, 2-allyl-azetidine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and preferably at low temperatures (2-8 °C) to prevent degradation.[9][10] Standard personal protective equipment should be worn when handling this compound, as it is a potential irritant.
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route to 2-allyl-azetidine hydrochloride, a versatile building block for drug discovery and development. The detailed experimental protocols and comprehensive characterization data provide researchers with the necessary information to synthesize, purify, and validate this compound. The strategic use of a Boc protecting group and a Wittig olefination allows for the efficient construction of the target molecule. The provided spectroscopic data will serve as a valuable reference for the structural confirmation and quality control of the synthesized material.
References
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1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - PATh. (n.d.). Retrieved March 7, 2026, from [Link]
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Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine | Request PDF - ResearchGate. (2019, August 16). Retrieved March 7, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(Prop-2-en-1-yl)azetidine HCl
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts specific conformational rigidity and physicochemical properties that can be advantageous in drug design, offering a scaffold to enhance metabolic stability, aqueous solubility, and target binding affinity. This guide focuses on a specific derivative, 2-(Prop-2-en-1-yl)azetidine hydrochloride, also known as 2-allylazetidine HCl. The introduction of an allyl group at the 2-position of the azetidine ring provides a reactive handle for further synthetic modifications, making it a valuable building block in the development of novel therapeutics. This document provides a comprehensive overview of the core physicochemical properties of 2-(Prop-2-en-1-yl)azetidine HCl, detailed methodologies for their determination, and insights into their implications for drug development professionals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. Due to the limited availability of specific experimental data for 2-(Prop-2-en-1-yl)azetidine HCl in publicly accessible literature, the following table includes a combination of data for the parent azetidine hydrochloride where applicable and estimated values based on the known effects of the allyl substituent and general chemical principles.
| Property | Value (Azetidine HCl) | Estimated Value for 2-(Prop-2-en-1-yl)azetidine HCl | Scientific Rationale for Estimation |
| Molecular Formula | C₃H₈ClN | C₆H₁₂ClN | Addition of a C₃H₅ (allyl) group to the azetidine ring. |
| Molecular Weight | 93.56 g/mol [1][2] | 133.63 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid[3] | White to off-white crystalline solid | Alkyl substitution is unlikely to significantly alter the solid-state appearance of the hydrochloride salt. |
| Melting Point | >300 °C[2][4] | Likely lower than the parent compound, estimated in the range of 150-200 °C | The introduction of a larger, more flexible substituent can disrupt the crystal lattice packing, leading to a lower melting point compared to the highly symmetrical azetidine hydrochloride. |
| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) | Amine hydrochlorides typically decompose at high temperatures rather than boil. |
| Solubility | Soluble in water[5] | High solubility in water and polar organic solvents | The hydrochloride salt form significantly enhances aqueous solubility. The small size and polar nature of the molecule contribute to this property.[3][6] |
| pKa (of the conjugate acid) | 11.29 (for azetidine)[7] | Estimated to be slightly lower than the parent, likely in the range of 10.5 - 11.0 | The electron-donating effect of the alkyl (allyl) group may slightly increase the basicity of the nitrogen, but steric hindrance could play a counteracting role. |
Experimental Protocols for Physicochemical Characterization
The determination of these properties requires robust and validated analytical methods. The following section outlines the standard experimental protocols for characterizing a novel compound like 2-(Prop-2-en-1-yl)azetidine HCl.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry 2-(Prop-2-en-1-yl)azetidine HCl is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a key parameter for drug delivery and formulation. It is typically assessed in various solvents relevant to pharmaceutical development.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents is chosen, including water, phosphate-buffered saline (PBS) at different pH values (e.g., 2.0, 7.4), and organic solvents like ethanol and methanol.
-
Sample Preparation: An excess amount of 2-(Prop-2-en-1-yl)azetidine HCl is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Caption: Workflow for Equilibrium Solubility Assessment.
pKa Determination
The pKa value is crucial as it dictates the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of 2-(Prop-2-en-1-yl)azetidine HCl is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity. For 2-(Prop-2-en-1-yl)azetidine HCl, characteristic signals would be expected for the protons on the azetidine ring, the allyl group (including the vinyl protons with their characteristic splitting patterns), and the exchangeable N-H proton.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display distinct signals for the carbons of the azetidine ring and the allyl group.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key expected absorptions for 2-(Prop-2-en-1-yl)azetidine HCl include:
-
N-H stretching of the secondary ammonium salt (broad, in the range of 2700-3300 cm⁻¹).
-
C-H stretching of the alkane and alkene moieties (around 2850-3100 cm⁻¹).[8][9]
-
C=C stretching of the allyl group (around 1640 cm⁻¹).[10]
-
=C-H out-of-plane bending (wagging) vibrations, characteristic of the terminal alkene (around 910-990 cm⁻¹).[11]
-
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and provides information about the fragmentation pattern, which can help confirm the structure. For 2-(Prop-2-en-1-yl)azetidine, the molecular ion peak would be expected at an m/z corresponding to the free base (C₆H₁₁N). The fragmentation pattern would likely involve the loss of the allyl group or fragmentation of the azetidine ring.[12][13]
-
Implications in Drug Development
The physicochemical properties of 2-(Prop-2-en-1-yl)azetidine HCl have significant implications throughout the drug development process:
-
Formulation Development: Its high aqueous solubility as a hydrochloride salt is advantageous for developing parenteral formulations. For oral formulations, this property can contribute to good dissolution rates, a prerequisite for absorption.
-
Analytical Method Development: Knowledge of its spectroscopic properties (UV absorbance, if any, and mass spectral behavior) is essential for developing and validating quantitative analytical methods for quality control and pharmacokinetic studies.
-
ADME Properties: The pKa value is critical for predicting its absorption in the gastrointestinal tract and its distribution into various tissues. The lipophilicity, which can be estimated from its structure, will influence its ability to cross cell membranes. The allyl group may be susceptible to metabolic transformations, which needs to be investigated in metabolic stability studies.
-
Chemical Stability: The handling and storage conditions should be defined based on its stability profile. As a hydrochloride salt of an amine, it is expected to be relatively stable, but potential degradation pathways should be investigated under stressed conditions (e.g., heat, light, humidity, and different pH values).
Conclusion
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- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
1H and 13C NMR spectral analysis of 2-(Prop-2-en-1-yl)azetidine
High-Resolution H and C NMR Spectral Analysis of 2-(Prop-2-en-1-yl)azetidine
Target Audience: Researchers, structural chemists, and drug development professionals.
Executive Summary & Strategic Importance
The stereocontrolled functionalization of four-membered nitrogen heterocycles has emerged as a cornerstone strategy in modern drug discovery. The 2-allylazetidine architecture—systematically identified as 2-(prop-2-en-1-yl)azetidine—provides an optimal balance of conformational rigidity and tunable steric bulk, making it a privileged scaffold in the synthesis of CNS-active libraries and constrained peptidomimetics[1],[2].
Accurate structural elucidation of this strained heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex multiplet overlaps, diastereotopic proton splitting, and ring-strain-induced chemical shift perturbations. This technical whitepaper establishes the foundational causality behind spectral assignments, providing a robust, self-validating framework for analyzing both
Spectroscopic Fundamentals & Stereochemical Constraints
Interpreting the NMR data of 2-allylazetidine requires an understanding of how its underlying geometry impacts nuclear shielding[3].
Unlike strain-free piperidine rings, the four-membered azetidine ring favors a non-planar, puckered conformation to relieve torsional eclipsing interactions[4]. The ring strain (approx. 26 kcal/mol) forces the endocyclic carbon-carbon bonds to adopt higher p-character. Consequently, the exocyclic C–H bonds gain increased s-character. This quantum mechanical phenomenon directly influences the
The introduction of the C2 chiral center carrying the allyl group inherently desymmetrizes the molecule, rendering the C3 and C4 methylene protons diastereotopic. This results in complex, highly specific splitting patterns (ABX spin systems) that are highly diagnostic of ring integrity.
High-Resolution NMR Signal Assignments
H NMR Data Interpretation
The proton spectra are collected in non-polar deuterated solvent (
Table 1: Standard
| Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| N–H | Amine proton | 1.80 – 2.10 | Broad singlet (bs) | N/A (Exchangeable) |
| C2–H | Ring methine | 3.85 – 3.95 | Multiplet (m) | |
| C3–H | Ring methylene | 2.10 – 2.20 | Multiplet (m) | |
| C3–H | Ring methylene | 2.30 – 2.45 | Multiplet (m) | |
| C4–H | Ring methylene | 3.35 – 3.45 | Multiplet (m) | |
| C4–H | Ring methylene | 3.55 – 3.65 | Multiplet (m) | |
| C1'–H | Allylic CH | 2.35 – 2.45 | Multiplet (m) | Overlapping with C3–H |
| C2'–H | Internal alkene | 5.75 – 5.90 | Dddd | |
| C3'–H | Terminal alkene | 5.05 – 5.15 | Overlapping dd |
Diagnostic Insights:
The C2 methine proton is significantly deshielded (
C NMR Data Interpretation
Carbon-13 resonances are highly sensitive to the ring's puckered conformation and provide immediate verification of the azetidine skeleton[4].
Table 2: Standard
| Position | Carbon Type | Chemical Shift ( | Causality & Structural Note |
| C2 | Methine (CH) | 61.5 – 63.5 | Deshielded by nitrogen & adjacent allyl substitution. |
| C4 | Methylene (CH | 44.5 – 46.5 | Deshielded purely by nitrogen. |
| C1' | Methylene (CH | 40.0 – 42.0 | Allylic carbon, standard aliphatic shift. |
| C3 | Methylene (CH | 24.5 – 26.0 | Most shielded ring carbon; typical for cyclic beta-carbons. |
| C2' | Alkene (CH) | 134.5 – 136.0 | Internal |
| C3' | Alkene (CH | 116.0 – 118.0 | Terminal |
Logical Workflow for NMR Acquisition and 2D Validation
Standard 1D analysis leaves ambiguity where the C3–H
Sequential experimental workflow for rigorous NMR data acquisition and validation.
Experimental Methodology: Step-by-Step
-
Sample Solubilization: Dissolve ~15 mg of purified 2-allylazetidine (free base) in 0.6 mL of 99.8%
. The non-polar solvent suppresses rapid N–H exchange[5]. -
Locking & Shimming: Insert the 5 mm NMR tube and lock onto the deuterium signal of the solvent. Perform gradient shimming (Z1 to Z4) to achieve a baseline linewidth of <1.0 Hz on the TMS standard.
-
1D Acquisition:
-
H NMR: Execute a standard single-pulse sequence with a relaxation delay (
) of 2 seconds (minimum) to ensure quantitative integration of the terminal alkene protons. Number of scans (ns) = 16. - C NMR: Use a proton-decoupled sequence (e.g., zgpg30) with ns = 512 to achieve high signal-to-noise for the quaternary-like internal alkene carbon.
-
H NMR: Execute a standard single-pulse sequence with a relaxation delay (
-
2D Correlation Acquisition: Execute a Homonuclear Correlation Spectroscopy (COSY) experiment to map out the spin systems.
Key COSY and HMBC 2D NMR connectivity pathways confirming 2-allylazetidine architecture.
Self-Validation Feedback Loop:
The experiment is validated when the COSY spectrum exhibits a direct cross-peak between the C2 methine proton (
Conclusion
Mastering the NMR spectral analysis of 2-(prop-2-en-1-yl)azetidine demands careful attention to diastereotopic splitting, ring-strain-induced shift phenomena, and overlapping allyl-aliphatic multiplets. Utilizing a structured
References
- Vertex Pharmaceuticals / NIH. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries."
- Hodgson, D. M. et al.
- Journal of the American Chemical Society.
- BenchChem.
- Brown, H.C. & Periasamy, M.
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 2-Allyl-Azetidine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-allyl-azetidine, a saturated four-membered nitrogen heterocycle with an unsaturated side chain. Given the importance of azetidine scaffolds in medicinal chemistry and drug development, a thorough understanding of their fragmentation patterns under various ionization techniques is crucial for structural elucidation, impurity profiling, and metabolic studies.[1] This document details the predicted fragmentation pathways of 2-allyl-azetidine under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic insights derived from the fundamental principles of mass spectrometry and comparison with related N-heterocyclic compounds. Detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure reproducible and accurate analysis.
Introduction to 2-Allyl-Azetidine and its Mass Spectrometric Analysis
Azetidines are a significant class of saturated nitrogen-containing heterocycles that serve as versatile building blocks in the synthesis of a wide array of biologically active compounds. The strained four-membered ring of the azetidine core imparts unique conformational constraints and chemical reactivity, making it an attractive motif in drug design. The presence of an allyl substituent at the 2-position introduces further chemical diversity and potential sites for metabolic modification.
Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities. Electron Ionization (EI) provides robust and reproducible fragmentation patterns, ideal for structural confirmation and library matching, while Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules, often coupled with tandem mass spectrometry (MS/MS) for detailed structural investigation.[1] This guide will explore the expected fragmentation behavior of 2-allyl-azetidine under both EI and ESI conditions.
Electron Ionization (EI) Mass Spectrometry of 2-Allyl-Azetidine
Under Electron Ionization (70 eV), 2-allyl-azetidine (C₇H₁₃N, Molecular Weight: 111.19 g/mol ) is expected to produce a molecular ion (M⁺•) at m/z 111, although its intensity may be low due to the facile fragmentation of the strained ring and the aliphatic side chain. The fragmentation pathways are predicted to be dominated by cleavages that lead to the formation of stable carbocations and radical species.
Predicted Key Fragmentation Pathways under EI
The primary fragmentation events anticipated for the molecular ion of 2-allyl-azetidine are:
-
α-Cleavage: As a secondary amine, the most favorable cleavage is adjacent to the nitrogen atom. This can occur in two ways:
-
Loss of the allyl group: Cleavage of the C2-allyl bond would result in the loss of an allyl radical (•C₃H₅, 41 Da), leading to the formation of a stable azetidinyl cation at m/z 70.
-
Ring opening via α-cleavage: Cleavage of the C2-N bond within the ring, followed by rearrangement, can lead to various ring-opened fragments.
-
-
Loss of Ethylene: A retro-Diels-Alder-type fragmentation of the azetidine ring could lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a fragment ion at m/z 83.
-
Loss of Propene: Rearrangement involving the allyl group could facilitate the loss of a neutral propene molecule (C₃H₆, 42 Da), yielding a fragment at m/z 69.
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation of 2-allyl-azetidine.
Tabulated EI Fragmentation Data
| m/z | Proposed Ion Structure | Neutral Loss | Notes |
| 111 | [C₇H₁₃N]⁺• | - | Molecular Ion |
| 70 | [C₄H₈N]⁺ | •C₃H₅ (Allyl radical) | Result of α-cleavage |
| 83 | [C₅H₉N]⁺• | C₂H₄ (Ethylene) | Result of ring cleavage |
| 69 | [C₄H₇N]⁺• | C₃H₆ (Propene) | Rearrangement and loss of propene |
| 41 | [C₃H₅]⁺ | C₄H₈N• | Allyl cation |
Electrospray Ionization (ESI) Mass Spectrometry of 2-Allyl-Azetidine
In positive ion mode ESI, 2-allyl-azetidine is expected to be readily protonated at the basic nitrogen atom to form the pseudomolecular ion [M+H]⁺ at m/z 112. ESI is a soft ionization technique, so this ion will likely be the base peak in the full scan mass spectrum.[2] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is necessary to induce fragmentation and gain structural information.
Predicted Key Fragmentation Pathways under ESI-MS/MS
The fragmentation of the protonated molecule [M+H]⁺ is anticipated to proceed through several key pathways initiated by the protonated nitrogen:
-
Loss of Propene: A common fragmentation pathway for protonated N-allyl compounds is the loss of a neutral propene molecule (C₃H₆, 42 Da) via a cyclic transition state, resulting in a fragment ion at m/z 70.
-
Ring Opening: Protonation of the nitrogen can weaken the adjacent C-N bonds, leading to ring opening. This can be followed by the loss of small neutral molecules. For instance, cleavage of the C2-N and C3-C4 bonds could lead to the loss of ethylene (C₂H₄, 28 Da), producing a fragment at m/z 84.
-
Loss of Ammonia: While less common for cyclic amines, under certain collision energies, rearrangement and elimination of ammonia (NH₃, 17 Da) might be observed, leading to a fragment at m/z 95.
Visualization of ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of 2-allyl-azetidine.
Tabulated ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 112 | 70 | C₃H₆ (Propene) | Loss of the allyl group as propene |
| 112 | 84 | C₂H₄ (Ethylene) | Ring opening followed by loss of ethylene |
| 112 | 95 | NH₃ (Ammonia) | Rearrangement and elimination of ammonia |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the analysis of 2-allyl-azetidine. Instrument parameters should be optimized for the specific system being used.
GC-MS Analysis for EI Fragmentation
This protocol is suitable for the analysis of volatile and thermally stable N-heterocycles.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 2-allyl-azetidine (1 mg/mL) in methanol or another suitable volatile solvent.
-
Prepare working solutions by serial dilution to a final concentration of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
LC-MS/MS Analysis for ESI Fragmentation
This protocol is ideal for the analysis of polar compounds and for obtaining detailed fragmentation information.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 2-allyl-azetidine (1 mg/mL) in methanol.
-
Prepare working solutions by serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 10-100 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: Linear gradient to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MS Scan Mode: Full scan from m/z 50-300 to identify the [M+H]⁺ ion.
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 112.
-
Collision Energy: Optimize to achieve a good distribution of fragment ions (typically in the range of 10-30 eV).
-
Conclusion
This technical guide provides a detailed predictive analysis of the mass spectrometric fragmentation of 2-allyl-azetidine under both EI and ESI conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and analogies with structurally related molecules. The provided experimental protocols offer a solid foundation for researchers and drug development professionals to perform accurate and reproducible analyses of this and similar azetidine-containing compounds. A thorough understanding of these fragmentation patterns is essential for the unambiguous structural characterization and quantification of these important chemical entities.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (2024, February 28). Electrospray ionization. Wikipedia. Retrieved March 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Elucidation of the Crystal Structure of 2-(Prop-2-en-1-yl)azetidine Hydrochloride
Foreword: The Imperative of Atomic Resolution in Modern Drug Discovery
In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold.[1] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility, making it a cornerstone for the design of novel therapeutics.[2][3] From antibacterial agents to central nervous system modulators, azetidine derivatives have demonstrated broad pharmacological potential.[2][4][5] However, to truly harness the potential of this scaffold, a deep understanding of its three-dimensional structure at the atomic level is not just advantageous—it is essential.
This guide provides a comprehensive, field-proven methodology for the elucidation of the crystal structure of a representative azetidine derivative, 2-(Prop-2-en-1-yl)azetidine hydrochloride. The choice of the hydrochloride salt is deliberate; it often enhances the crystallinity of amine-containing compounds, a common strategy in pharmaceutical development to improve handling and stability.[6][7] We will move beyond a simple recitation of steps, delving into the causality behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for obtaining and interpreting high-resolution structural data, a cornerstone of modern structure-based drug design.[8][9][10][11]
Part 1: From Synthesis to Single Crystal – The Foundation of a Successful Structure Elucidation
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the final structural model is inextricably linked to the quality of the single crystals, which in turn depends on the purity of the compound and the precision of the crystallization technique.
Synthesis and Purification of 2-(Prop-2-en-1-yl)azetidine Hydrochloride
The synthesis of the parent azetidine can be achieved through various established organic chemistry routes, such as the electrophilic cyclization of a corresponding homoallylamine.[5] For the purpose of this guide, we begin with the purified freebase, 2-(Prop-2-en-1-yl)azetidine. The critical step for our crystallographic analysis is the conversion to its hydrochloride salt, which serves to lock the molecule into a more ordered crystalline lattice.
Experimental Protocol: Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified 2-(Prop-2-en-1-yl)azetidine freebase in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate. The choice of a non-polar solvent is key, as the resulting salt will be insoluble in it.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with constant stirring.[12] The hydrochloride salt will precipitate out of the solution as a fine powder. The rationale for using anhydrous conditions is to prevent the formation of oils or hydrates, which can hinder crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold non-polar solvent to remove any unreacted starting material. Dry the salt under vacuum.
-
Recrystallization for Single Crystal Growth: This is the most crucial and often challenging step. The principle is to dissolve the salt in a hot solvent system in which it is sparingly soluble at room temperature.[6]
-
Solvent Selection: A binary solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether, is often effective for hydrochloride salts.[13] Start by dissolving the salt in a minimum volume of the more polar solvent (e.g., methanol) with gentle warming.
-
Inducing Supersaturation: Slowly add the less polar "anti-solvent" (e.g., ethyl acetate) dropwise to the warm solution until a faint, persistent turbidity is observed. Add one or two more drops of the polar solvent to redissolve the precipitate.
-
Slow Cooling: Cover the container and allow it to cool to room temperature slowly and undisturbed over several hours to days. Forcing rapid crystallization by placing it in an ice bath will likely result in a microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Slow cooling promotes the growth of large, well-ordered single crystals.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes of at least 0.1 mm in two dimensions), carefully extract them from the mother liquor using a nylon loop.[14]
Part 2: The X-ray Diffraction Experiment – Interrogating the Crystal Lattice
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[10][15] The technique relies on the principle that X-rays, with wavelengths similar to interatomic distances, will be diffracted by the electron clouds of the atoms in a periodic crystal lattice.[14][15]
Sources
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- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. designer-drug.com [designer-drug.com]
- 7. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 8. zienjournals.com [zienjournals.com]
- 9. fiveable.me [fiveable.me]
- 10. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. X-ray single-crystal diffraction | FZU [fzu.cz]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to the Solubility and Stability of 2-Allyl-Azetidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche area of organic chemistry to become a privileged scaffold in modern drug discovery.[1] Its unique conformational constraints and physicochemical properties offer a compelling alternative to more traditional ring systems in the design of novel therapeutics.[2] 2-Allyl-azetidine hydrochloride, as a specific derivative, presents a unique combination of a strained ring system and a reactive allyl group, making its thorough physicochemical characterization a critical step in any drug development program. The hydrochloride salt form generally enhances the solubility and stability of the parent amine, making it a more viable candidate for formulation and delivery.[3][4]
This guide provides a comprehensive framework for conducting rigorous solubility and stability studies on 2-allyl-azetidine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to generate a robust data package suitable for regulatory submissions and to inform downstream formulation development. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just what to do, but why it is done.
Part 1: Foundational Physicochemical Properties and Solubility Assessment
A thorough understanding of a drug candidate's solubility is fundamental to its development. Poor aqueous solubility is a major hurdle that can lead to low bioavailability and therapeutic failure. This section outlines the essential studies to comprehensively characterize the solubility of 2-allyl-azetidine hydrochloride.
The "Why": Theoretical Underpinnings of Solubility
Before embarking on experimental work, it's crucial to consider the theoretical factors that will govern the solubility of 2-allyl-azetidine hydrochloride. As an amine hydrochloride, it is an ionizable molecule. Its solubility will, therefore, be highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[5] For a weak base like 2-allyl-azetidine, the hydrochloride salt will be more soluble in acidic to neutral pH, where the amine is protonated. As the pH increases, the free base will be formed, which is expected to be less soluble.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a comprehensive solubility assessment.
Caption: A streamlined workflow for assessing the solubility of 2-allyl-azetidine hydrochloride.
Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy.[6][7]
Objective: To determine the equilibrium solubility of 2-allyl-azetidine hydrochloride in various solvents.
Materials:
-
2-Allyl-azetidine hydrochloride
-
Purified water (Type I)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Organic solvents (e.g., ethanol, propylene glycol, PEG 400)[8]
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of 2-allyl-azetidine hydrochloride to a known volume of the desired solvent in a vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (typically 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to prevent precipitation.
-
Analyze the concentration of the diluted filtrate using a validated HPLC-UV method.[9]
-
Equilibrium is confirmed when the solubility values from consecutive time points are consistent.
Detailed Protocol: pH-Solubility Profiling
Objective: To determine the solubility of 2-allyl-azetidine hydrochloride as a function of pH.
Materials:
-
Same as for equilibrium solubility.
-
A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).
Procedure:
-
Prepare a series of buffers at different pH values.
-
Perform the shake-flask method as described above for each buffer.
-
Measure the pH of the saturated solution at the end of the experiment, as it may differ from the initial buffer pH.
-
Plot the logarithm of the solubility (in mg/mL or M) against the final measured pH.
Data Presentation: Example pH-Solubility Profile
| Final Measured pH | Solubility (mg/mL) | Log Solubility |
| 2.1 | 150.5 | 2.18 |
| 4.0 | 145.2 | 2.16 |
| 6.2 | 120.8 | 2.08 |
| 7.4 | 55.3 | 1.74 |
| 8.5 | 5.1 | 0.71 |
| 9.8 | 0.8 | -0.10 |
This data clearly illustrates the expected trend for a basic compound: higher solubility at lower pH values. Such a profile is critical for predicting the in vivo dissolution behavior of the drug.[10]
Part 2: Stability Profiling: Ensuring Product Quality and Safety
Stability testing is a critical component of drug development, providing the necessary data to determine a drug's shelf-life and recommended storage conditions.[11] These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12][13]
The "Why": Rationale for Stability and Forced Degradation Studies
Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies.[14][15] The goal is not just to see if the molecule degrades, but to understand how it degrades. This information is invaluable for:
-
Elucidating degradation pathways: Identifying potential degradation products.[16]
-
Developing stability-indicating analytical methods: Ensuring that the analytical method can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[17][18]
-
Informing formulation and packaging decisions: For example, if a compound is found to be light-sensitive, it will require light-protective packaging.[15]
Experimental Workflow for Stability Assessment
The following diagram illustrates a comprehensive stability testing program.
Caption: A systematic workflow for the stability assessment of 2-allyl-azetidine hydrochloride.
Detailed Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of 2-allyl-azetidine hydrochloride under various stress conditions.
General Procedure: For each condition, a solution of 2-allyl-azetidine hydrochloride (e.g., 1 mg/mL) is prepared and subjected to the stress condition. A control sample is stored under normal conditions. Samples are analyzed at various time points by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the API.[16]
Stress Conditions (as per ICH Q1A(R2)): [12]
-
Acidic Hydrolysis:
-
Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Rationale: To assess susceptibility to degradation in an acidic environment, relevant to gastric conditions. The azetidine ring may be susceptible to acid-catalyzed ring opening.[19]
-
-
Basic Hydrolysis:
-
Conditions: 0.1 M NaOH at room temperature or elevated temperature.
-
Rationale: To evaluate stability in alkaline conditions. Amine hydrochlorides will convert to the free base, which may have different stability characteristics.
-
-
Oxidative Degradation:
-
Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Rationale: To test for susceptibility to oxidation. The allyl group and the nitrogen atom in the azetidine ring are potential sites for oxidation.
-
-
Thermal Degradation:
-
Conditions: The solid drug substance is exposed to high temperature (e.g., 80 °C) with and without humidity control.
-
Rationale: To assess the impact of heat on the solid-state stability of the molecule.[20]
-
-
Photostability:
-
Conditions: The solid drug substance and a solution are exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[21][22][23] A dark control sample should be stored under the same conditions but protected from light.[24]
-
Rationale: To determine if the compound is light-sensitive.
-
Data Presentation: Example Forced Degradation Results
| Stress Condition | Duration | % Assay Remaining | Major Degradant Peak (RT, min) |
| 0.1 M HCl, 60 °C | 24 h | 85.2 | 4.5 |
| 0.1 M NaOH, 60 °C | 8 h | 92.1 | 5.2 |
| 3% H₂O₂, RT | 48 h | 88.9 | 3.8, 6.1 |
| 80 °C, dry heat (solid) | 7 days | 99.5 | Not Detected |
| ICH Q1B Light Exposure | 10 days | 91.5 | 7.3 |
| Control | 10 days | 99.8 | Not Detected |
These results would suggest that 2-allyl-azetidine hydrochloride is susceptible to degradation under acidic, oxidative, and photolytic conditions. This information is crucial for developing a formulation that protects the drug substance and for defining appropriate storage and handling instructions.
ICH Stability Studies (Long-Term and Accelerated)
Once a stability-indicating method is validated, formal stability studies are initiated on at least one batch of the drug substance.
Objective: To evaluate the stability of 2-allyl-azetidine hydrochloride under defined storage conditions to establish a re-test period.
Storage Conditions (as per ICH Q1A(R2) for Climatic Zones I and II): [12][25]
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Store a sufficient quantity of 2-allyl-azetidine hydrochloride in a container that simulates the proposed commercial packaging.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
The data is then evaluated to determine the re-test period.
Conclusion: A Pathway to a Robust Data Package
The comprehensive study of the solubility and stability of 2-allyl-azetidine hydrochloride is a non-negotiable cornerstone of its successful development. By following the structured approach outlined in this guide—from theoretical considerations to detailed experimental protocols—researchers can build a robust and scientifically sound data package. This information will not only satisfy regulatory requirements but will also provide invaluable insights to guide formulation scientists in developing a safe, effective, and stable drug product. The inherent properties of the azetidine scaffold hold significant promise, and a thorough understanding of its physicochemical behavior is the first critical step in translating that promise into a therapeutic reality.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][11][12][13]
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European Medicines Agency. (1998). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][22][23]
-
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link][21]
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Experimental Design. Pharmaceutical Technology, 31(3), 60-74.
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Rane, K., & Patil, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-11.[14]
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Thoma, K., & Aman, W. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.[26]
-
Teasenz. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][20]
-
Arcino, D. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][15]
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Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link][28]
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Patel, K. et al. (2011). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1696-1704.[17]
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International Journal of Trend in Research and Development. (2016). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. [Link][18]
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Bergström, C. A. S. (2019). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link][6]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
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Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.[29]
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Bergström, C. A., et al. (2003). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321.[5][30]
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Journal of Pharmaceutical and Biomedical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][9]
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Bergström, C. A. S., et al. (2002). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com, 3, 29-34.[10]
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Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link][19]
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Angewandte Chemie International Edition. (2018). Structure of azetidine‐containing compounds found in nature. [Link][2]
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The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide delves into the diverse biological targets of 2-substituted azetidine derivatives, offering insights into their mechanism of action and providing a framework for their rational design and evaluation in drug discovery campaigns.
The Resurgence of a Strained Ring: Why Azetidines?
Historically, the synthesis of azetidines was considered challenging, limiting their exploration in drug development. However, recent advancements in synthetic methodologies have made this scaffold more accessible, leading to a surge in its incorporation into a wide array of therapeutic agents.[2][3][4][5] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique reactivity profile that can be harnessed for specific biological interactions.[5] This constrained geometry also allows for precise vectoral orientation of substituents, facilitating optimal engagement with biological targets.[3]
A Broad Spectrum of Biological Activity: Key Targets and Mechanisms
2-Substituted azetidine derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of proteins and pathways implicated in various diseases.[6][7][8][9][10]
Enzyme Inhibition: A Dominant Theme
A significant number of 2-substituted azetidine derivatives function as potent and selective enzyme inhibitors. The strained β-lactam ring (azetidin-2-one) is a well-established pharmacophore in this context.[7][8][9]
2.1.1. Serine Proteases: Thrombin and Beyond
Azetidin-2-one derivatives have been successfully developed as inhibitors of serine proteases, a class of enzymes involved in coagulation, inflammation, and other physiological processes. For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-ones were evaluated as inhibitors of thrombin, trypsin, and plasmin.[11] The N-acetylated, 4-phenethyl derivative emerged as a time-dependent inhibitor of thrombin and a potent inhibitor of plasmin.[11] Structure-activity relationship (SAR) studies revealed that a C-4 substituent is crucial for inhibitory activity, with polar substituents enhancing selectivity for thrombin over plasmin.[11]
2.1.2. N-Ribosyl Hydrolases and Phosphorylases: Targeting Nucleoside Metabolism
Azetidine analogues of DADMe-immucillins have been synthesized as potent transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN).[12] These enzymes play critical roles in nucleotide salvage pathways, and their inhibition has therapeutic potential in cancer and autoimmune diseases. Despite their simplified stereochemistry, these azetidine derivatives exhibit equilibrium dissociation constants in the picomolar range, highlighting the power of the azetidine scaffold in mimicking the transition state of enzymatic reactions.[12]
2.1.3. Other Enzyme Targets
The utility of azetidinones extends to other enzyme families, including:
-
Tumor Necrosis Factor-alpha (TNF-alpha) Converting Enzyme (TACE): Inhibition of TACE is a promising strategy for the treatment of inflammatory diseases.[8]
-
Monoacylglycerol Lipase (MAGL): A covalent inhibitor of MAGL containing an azetidine carbamate has been developed by Pfizer.[13]
-
Fatty Acid Amide Hydrolase (FAAH): Chiral azetidine-ureas have been identified as inhibitors of FAAH, a target for pain management.[13]
-
Janus Kinase (JAK): An azetidine-containing bis-amide has been reported as a selective JAK3 inhibitor.[13]
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling
2-Substituted azetidines have also emerged as potent and selective modulators of GPCRs, a large family of cell surface receptors involved in a vast array of physiological processes.
2.2.1. Free Fatty Acid Receptor 2 (FFA2/GPR43): An Anti-inflammatory Target
A class of azetidines has been developed as potent antagonists of FFA2, a receptor for short-chain fatty acids implicated in inflammatory responses.[14] Through multi-parametric optimization, compounds with nanomolar potency and excellent pharmacokinetic profiles were identified. The lead compound, GLPG0974, effectively inhibits acetate-induced neutrophil migration in vitro and has advanced to clinical trials, becoming the first FFA2 antagonist to do so.[14]
2.2.2. Takeda G-protein Receptor 5 (TGR5/GPBAR1): A Metabolic Disease Target
Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been discovered as potent and orally bioavailable agonists of TGR5, a receptor involved in metabolic pathways.[15] Activation of TGR5 has shown therapeutic potential in diabetes and metabolic syndrome.[15]
2.2.3. CC Chemokine Receptor-2 (CCR2): Targeting Inflammatory Cell Recruitment
A novel series of 4-azetidinyl-1-aryl-cyclohexanes has been identified as CCR2 antagonists.[16] CCR2 and its ligand, MCP-1, play a crucial role in the recruitment of monocytes to sites of inflammation. The lead compound from this series demonstrated potent CCR2 binding affinity, functional antagonism in chemotaxis assays, and a favorable safety profile.[16]
Antibacterial and Antimicrobial Activity
The 2-azetidinone, or β-lactam, ring is the pharmacophore of the most widely used class of antibiotics.[7][8][9] The growing threat of antibiotic resistance has spurred the development of novel azetidinone derivatives with enhanced activity against resistant strains.[8]
Numerous studies have reported the synthesis and evaluation of 2-substituted azetidinones with broad-spectrum antibacterial and antifungal activity.[6][7][17][18][19] For example, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides showed promising activity against both Gram-positive and Gram-negative bacteria.[6][17][18] Similarly, 2-oxo-azetidine derivatives of phenothiazine have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties.[7] The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the azetidine ring and any appended aromatic systems.[7]
Experimental Protocols for Target Validation
The following section outlines generalized, step-by-step methodologies for key experiments used to validate the interaction of 2-substituted azetidine derivatives with their biological targets.
Enzyme Inhibition Assays
Objective: To determine the potency and mechanism of inhibition of a target enzyme by an azetidine derivative.
Workflow:
GPCR Radioligand Binding Assay Workflow
Detailed Protocol (Example: CCR2 Binding):
-
Membrane Preparation:
-
Harvest cells stably expressing human CCR2.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR2 antagonist (e.g., [125I]-MCP-1), and serial dilutions of the 2-substituted azetidine derivative.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of an azetidine derivative against various microbial strains.
Workflow:
Minimum Inhibitory Concentration (MIC) Assay Workflow
Detailed Protocol (Broth Microdilution Method):
-
Preparation:
-
Prepare a stock solution of the 2-substituted azetidine derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationships and Future Directions
The biological activity of 2-substituted azetidine derivatives is highly dependent on the nature and stereochemistry of the substituents at the 2-position and elsewhere on the ring. [7][8][11]For example, in the case of thrombin inhibitors, a trans relationship between the C-3 and C-4 substituents was found to be superior to a cis disposition. [11]For antimicrobial agents, the presence of electron-withdrawing groups on appended aromatic rings often enhances activity. [7] The continued exploration of the chemical space around the 2-substituted azetidine scaffold holds immense promise for the discovery of novel therapeutics. Future efforts will likely focus on:
-
Developing novel synthetic methodologies to access a wider diversity of 2-substituted azetidines. [2][4][5]* Utilizing computational modeling and structure-based drug design to rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Exploring the potential of 2-substituted azetidines as covalent inhibitors and allosteric modulators. [13]* Investigating the therapeutic potential of this scaffold in emerging disease areas, such as neurodegenerative diseases and viral infections. [19][20] The 2-substituted azetidine motif has firmly established itself as a privileged scaffold in drug discovery. Its unique structural and chemical properties, coupled with a broad range of biological activities, ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future.
References
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Dragostin, O. M., Lupascu, F., Vasile, C., Mares, M., Nastasa, V., Moraru, R. F., Pieptu, D., & Profire, L. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4396–4411. [Link]
-
Evans, G. B., Furneaux, R. H., Gainsford, G. J., Schramm, V. L., & Tyler, P. C. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry, 51(5), 1473–1479. [Link]
-
Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]
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Kravchenko, D. S., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Dragostin, O. M., et al. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Molecules. [Link]
-
Watson, N. S., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry Letters, 5(17), 1937-1942. [Link]
-
Dragostin, O. M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]
-
Kumar, A., & Sharma, S. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Journal of Advanced Scientific Research, 9(1), 01-05. [Link]
-
Kumar, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]
-
Sharma, P., & Kumar, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 163-170. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]
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Li, G., et al. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]
-
Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]
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D'hooghe, M., & De Kimpe, N. (2011). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry, 9(18), 6175-6184. [Link]
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de Vriendt, K., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(15), 6489-6502. [Link]
-
Kumar, A., & Sharma, S. (2020). Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. Journal of Drug Delivery and Therapeutics, 10(4-s), 216-220. [Link]
-
Mulvihill, K. M., et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 57(8), 3294-3313. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]
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Wang, X., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(5), 409-414. [Link]
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Sharma, R., et al. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. [Link]
-
Jamison, C. R., & Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4870-4907. [Link]
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Methodological & Application
Enantioselective Synthesis of 2-(Prop-2-en-1-yl)azetidine: A Practical Guide
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development.[1] Their unique conformational constraints and ability to introduce three-dimensional character into molecules have led to their incorporation into a variety of biologically active compounds. The enantioselective synthesis of substituted azetidines, particularly those with functionalizable side chains like 2-(Prop-2-en-1-yl)azetidine, is of significant interest as it provides chiral building blocks for the construction of more complex molecules. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of 2-(Prop-2-en-1-yl)azetidine, leveraging a chiral pool approach starting from a readily available amino acid. This strategy ensures high enantiopurity of the final product and offers a reliable and scalable route for researchers in synthetic and medicinal chemistry.
Strategic Overview: Intramolecular Cyclization of a Chiral Amino Alcohol
The protocol outlined below employs a robust and well-established strategy: the intramolecular cyclization of a chiral γ-amino alcohol. This approach is a cornerstone of chiral amine synthesis due to its reliability and the commercial availability of enantiopure starting materials.[2] In this specific application, we will utilize an enantiopure amino alcohol precursor, which is then elaborated to introduce the necessary leaving group for the final ring-closing step. The stereocenter in the final 2-allylazetidine is directly derived from the starting chiral material, ensuring excellent enantiomeric excess.
Figure 1: General workflow for the enantioselective synthesis of 2-allylazetidine via intramolecular cyclization of a chiral amino alcohol precursor.
Detailed Experimental Protocol: Synthesis of (S)-2-(Prop-2-en-1-yl)azetidine
This protocol is designed for the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer can be achieved by starting with the corresponding D-amino acid.
Materials and Reagents
-
L-Aspartic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions: Lithium aluminum hydride and sodium hydride are highly reactive and moisture-sensitive. Handle these reagents under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of (S)-2-Aminobutane-1,4-diol
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF (300 mL).
-
Addition of Amino Acid: Slowly add finely powdered L-aspartic acid (1.0 eq.) in portions to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 1 hour at room temperature, then filter through a pad of Celite®. Wash the filter cake thoroughly with hot THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude (S)-2-aminobutane-1,4-diol, which is often used in the next step without further purification.
Step 2: N-Boc Protection of (S)-2-Aminobutane-1,4-diol
-
Reaction Setup: Dissolve the crude amino diol (1.0 eq.) in a mixture of THF and water (1:1, 200 mL).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq.) and triethylamine (1.2 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously for 12-16 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate.
Step 3: Selective Allylation of the Primary Alcohol
-
Reaction Setup: To a stirred solution of the N-Boc protected amino diol (1.0 eq.) in anhydrous THF (150 mL) at 0 °C, add sodium hydride (1.1 eq. of 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Addition of Allyl Bromide: Cool the mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl (4-(allyloxy)-1-hydroxybutan-2-yl)carbamate.
Step 4: Mesylation and Intramolecular Cyclization
-
Mesylation: Dissolve the product from Step 3 (1.0 eq.) in anhydrous DCM (100 mL) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0 °C for 2 hours.
-
Work-up for Mesylate: Wash the reaction mixture sequentially with cold water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF (100 mL) and cool to 0 °C. Add sodium hydride (1.5 eq. of 60% dispersion in mineral oil) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching and Work-up: Carefully quench with saturated aqueous NH₄Cl, and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography to obtain (S)-tert-butyl 2-(prop-2-en-1-yl)azetidine-1-carboxylate.
Step 5: N-Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected azetidine (1.0 eq.) in DCM (50 mL).
-
Addition of TFA: Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with DCM (4 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure (the product is volatile) to yield (S)-2-(Prop-2-en-1-yl)azetidine.
Data Summary
| Step | Product | Typical Yield (%) | Key Analytical Data |
| 1 | (S)-2-Aminobutane-1,4-diol | 75-85 | ¹H NMR, ¹³C NMR |
| 2 | (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 3 | (S)-tert-butyl (4-(allyloxy)-1-hydroxybutan-2-yl)carbamate | 65-75 | ¹H NMR, ¹³C NMR, MS |
| 4 | (S)-tert-butyl 2-(prop-2-en-1-yl)azetidine-1-carboxylate | 60-70 (over 2 steps) | ¹H NMR, ¹³C NMR, MS |
| 5 | (S)-2-(Prop-2-en-1-yl)azetidine | >90 | ¹H NMR, ¹³C NMR, Chiral GC/HPLC for ee determination |
Note: Yields are indicative and may vary depending on the scale and specific reaction conditions.
Alternative Strategy: Asymmetric α-Allylation of N-Boc-azetidin-3-one
An alternative and powerful method for the synthesis of 2-substituted azetidines involves the asymmetric alkylation of N-Boc-azetidin-3-one.[3] This approach utilizes chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone. Deprotonation of this hydrazone followed by reaction with an electrophile, such as allyl bromide, and subsequent hydrolysis affords the 2-allylated azetidin-3-one with high enantioselectivity.[3] The ketone functionality can then be removed or further functionalized as needed.
Figure 2: Workflow for the asymmetric α-allylation of N-Boc-azetidin-3-one using a chiral hydrazone auxiliary.
This method offers a convergent route to the target molecule and is particularly advantageous for creating a library of 2-substituted azetidines by varying the electrophile.
Conclusion
The protocol detailed in this application note provides a reliable and enantioselective route to 2-(prop-2-en-1-yl)azetidine, a valuable chiral building block for synthetic and medicinal chemistry. By leveraging a chiral pool strategy, this method ensures high enantiopurity and is amenable to scale-up. The alternative strategy of asymmetric α-allylation offers a complementary approach, highlighting the versatility of modern synthetic methods for accessing this important class of heterocyles. Careful execution of the experimental procedures and adherence to safety precautions are paramount for successful synthesis.
References
Sources
N-Alkylation of 2-Allyl-Azetidine Hydrochloride: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive, step-by-step guide for the N-alkylation of 2-allyl-azetidine hydrochloride. Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to modulate physicochemical properties.[1][2][3] This document outlines two robust protocols for N-alkylation: direct alkylation with alkyl halides and reductive amination with aldehydes. The guide delves into the underlying chemical principles, offers detailed experimental procedures, and provides troubleshooting insights to empower researchers in the synthesis of novel N-substituted 2-allyl-azetidine derivatives.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][4] Its incorporation into molecular architectures can impart favorable properties such as increased metabolic stability, improved solubility, and unique three-dimensional topologies that can enhance binding affinity to biological targets. The 2-allyl substituent provides a versatile handle for further synthetic modifications. N-alkylation of the azetidine nitrogen is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.
This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and practical resource for the N-alkylation of 2-allyl-azetidine hydrochloride. We will explore the nuances of working with the hydrochloride salt, the rationale behind reagent selection, and the critical parameters for successful and reproducible synthesis.
Chemical Principles and Mechanistic Overview
The N-alkylation of amines is a cornerstone of organic synthesis. In the context of 2-allyl-azetidine hydrochloride, the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, the first crucial step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free amine. This is typically achieved by the addition of a suitable base.
Two primary strategies for N-alkylation are presented herein:
-
Direct Alkylation with Alkyl Halides: This classic method involves the reaction of the free azetidine with an electrophilic alkyl halide (e.g., alkyl bromide or iodide) in a nucleophilic substitution reaction (SN2).[5] The choice of base is critical to neutralize the generated hydrohalic acid and drive the reaction to completion. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though often less problematic with secondary amines like azetidines compared to primary amines.[5][6]
-
Reductive Amination with Aldehydes: This powerful and versatile method involves the reaction of the azetidine with an aldehyde to form a transient iminium ion, which is then reduced in situ by a mild reducing agent, typically a borohydride reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7] Reductive amination is often preferred for its broad substrate scope and milder reaction conditions, which are compatible with a wider range of functional groups.[7]
Experimental Protocols
PART 1: General Considerations and Reagent Preparation
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides and borohydride reagents can be toxic and should be handled with care.
Starting Material: 2-Allyl-azetidine hydrochloride can be sourced commercially or synthesized according to literature procedures. Ensure the starting material is dry, as moisture can interfere with the reactions.
Solvent Choice: The choice of solvent is crucial for reaction success. Dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are commonly used for direct alkylation. For reductive amination, DCM or 1,2-dichloroethane (DCE) are often preferred. All solvents should be anhydrous.
Base Selection: For direct alkylation, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are recommended to avoid competition with the azetidine nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be employed, particularly in polar aprotic solvents.[2][8] For reductive amination, a base is not always strictly necessary if the azetidine hydrochloride is used directly, as the amine itself can act as a base, though the addition of a mild base can sometimes improve reaction rates.
Protocol A: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-alkylation of 2-allyl-azetidine hydrochloride with a generic alkyl bromide.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Allyl-azetidine hydrochloride | ≥95% | Commercial |
| Alkyl Halide (e.g., Benzyl bromide) | Reagent Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Acetonitrile (ACN), anhydrous | ≥99.8% | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-allyl-azetidine hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1 M.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the free base.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50 °C) if the alkyl halide is less reactive.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-allyl-azetidine.
Protocol B: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 2-allyl-azetidine hydrochloride with a generic aldehyde.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Allyl-azetidine hydrochloride | ≥95% | Commercial |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Acros Organics |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-allyl-azetidine hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add the aldehyde (1.0-1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-2-allyl-azetidine.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low or No Conversion | 1. Incomplete deprotonation of the hydrochloride salt.2. Insufficiently reactive alkylating agent.3. Deactivated reducing agent (STAB). | 1. Use a stronger base or increase the stoichiometry of the base. Ensure the base is anhydrous.2. For direct alkylation, switch to a more reactive halide (e.g., iodide), add a catalytic amount of NaI, or increase the reaction temperature.3. Use fresh STAB and add it to a dry reaction mixture. |
| Formation of Byproducts | 1. Over-alkylation to a quaternary ammonium salt (direct alkylation).2. Side reactions of the aldehyde (reductive amination).3. Ring-opening of the azetidine.[9] | 1. Use a slight excess of the azetidine relative to the alkyl halide.2. Ensure the aldehyde is pure. Add the reducing agent promptly after the iminium formation period.3. Avoid harsh acidic or basic conditions and high temperatures.[9] |
| Difficult Purification | 1. Similar polarity of starting material and product.2. Presence of baseline impurities. | 1. Adjust the eluent system for column chromatography. Consider derivatization to alter polarity if necessary.2. Ensure the purity of all starting materials and reagents. |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated 2-allyl-azetidine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11] Key diagnostic signals include the appearance of new protons corresponding to the introduced alkyl group and shifts in the signals of the azetidine ring protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.[10]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch (if visible in the starting free base) and the appearance of new C-H stretches from the alkyl group.
Conclusion
The N-alkylation of 2-allyl-azetidine hydrochloride is a critical transformation for the generation of diverse chemical libraries for drug discovery and development. The protocols for direct alkylation and reductive amination detailed in this application note provide robust and versatile methods for achieving this synthetic goal. By understanding the underlying chemical principles and paying close attention to reaction parameters, researchers can efficiently synthesize a wide range of novel N-substituted azetidine derivatives for further investigation.
References
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Azetidines_revised version. University of Cambridge. [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed. [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. ACS Publications - ACS.org. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society. ACS Publications. [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. [Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry (RSC Publishing). [Link]
-
Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. R Discovery. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation.. ResearchGate. [Link]
-
Spectroscopic Data and Multivariate Analysis. Diva-portal.org. [Link]
-
Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. RJPN. [Link]
- Compositions and methods for preparing and using azetidines.
Sources
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- 2. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes and Protocols for the Utilization of 2-(Prop-2-en-1-yl)azetidine in Drug Discovery
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in contemporary drug discovery. Their inherent ring strain, while posing synthetic challenges, imparts a unique three-dimensional geometry that can enhance binding affinity to biological targets.[1][2] The incorporation of an azetidine ring into a drug candidate can lead to significant improvements in its pharmacokinetic profile, including increased metabolic stability, enhanced solubility, and reduced off-target effects.[1] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its value in medicinal chemistry.[1]
This guide focuses on a particularly versatile, yet underexplored, member of this class: 2-(prop-2-en-1-yl)azetidine. This scaffold combines the favorable properties of the azetidine ring with the synthetic utility of an allyl group. The allyl moiety serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This unique combination makes 2-(prop-2-en-1-yl)azetidine an attractive starting point for the development of novel therapeutics targeting a wide array of diseases.
These application notes will provide a comprehensive overview of the synthesis of 2-(prop-2-en-1-yl)azetidine, detailed protocols for its functionalization, and a discussion of its potential applications in drug discovery programs.
Synthesis of 2-(Prop-2-en-1-yl)azetidine: A Practical Approach
The synthesis of 2-substituted azetidines can be challenging due to the inherent ring strain. However, several strategies have been developed to access this important class of compounds. A practical and efficient approach to 2-(prop-2-en-1-yl)azetidine involves the diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, followed by reduction of the nitrile and deprotection. This method offers good control over stereochemistry and provides a reliable route to the target scaffold.
Overall Synthetic Workflow
Caption: Synthetic workflow for 2-(prop-2-en-1-yl)azetidine.
Protocol 1: Synthesis of N-Boc-2-(prop-2-en-1-yl)azetidine
This protocol describes the synthesis of the N-Boc protected precursor, which is a stable and versatile intermediate.
Materials:
-
N-Boc-azetidine-2-carbonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the dropwise addition of n-BuLi solution. Stir the mixture at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of N-Boc-azetidine-2-carbonitrile in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium aza-enolate is indicated by a color change.
-
Alkylation: To the reaction mixture, add allyl bromide dropwise at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-(prop-2-en-1-yl)azetidine.
Expected Yield: 60-75%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Deprotection of N-Boc-2-(prop-2-en-1-yl)azetidine
The final step involves the removal of the Boc protecting group to yield the free amine.
Materials:
-
N-Boc-2-(prop-2-en-1-yl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve N-Boc-2-(prop-2-en-1-yl)azetidine in DCM and cool to 0 °C. Add TFA dropwise and stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid volatilization of the product.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Expected Yield: 80-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of the 2-(Prop-2-en-1-yl)azetidine Scaffold
The allyl group of 2-(prop-2-en-1-yl)azetidine provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This section outlines key protocols for the modification of the allyl side chain.
Functionalization Workflow
Caption: Key functionalization reactions of the allyl group.
Protocol 3: Hydroboration-Oxidation to an Alcohol
This protocol describes the anti-Markovnikov hydration of the allyl group to yield a primary alcohol, a versatile intermediate for further functionalization (e.g., oxidation, etherification, esterification).[3]
Materials:
-
N-Boc-2-(prop-2-en-1-yl)azetidine
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w in H₂O)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydroboration: To a solution of N-Boc-2-(prop-2-en-1-yl)azetidine in anhydrous THF at 0 °C under an argon atmosphere, add the BH₃·THF solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the careful, dropwise addition of the H₂O₂ solution (exothermic reaction).
-
Work-up: Stir the mixture at room temperature for 1 hour, then partition between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(azetidin-2-yl)propan-1-ol.
Expected Yield: 70-85%
Protocol 4: Ozonolysis to an Aldehyde
Ozonolysis provides a method to cleave the double bond and generate an aldehyde, a key functional group for various C-C bond-forming reactions.
Materials:
-
N-Boc-2-(prop-2-en-1-yl)azetidine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS) or Zinc dust
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ozonolysis: Dissolve N-Boc-2-(prop-2-en-1-yl)azetidine in a mixture of DCM and MeOH at -78 °C. Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Reductive Work-up: Purge the solution with argon or nitrogen to remove excess ozone. Add DMS dropwise at -78 °C and allow the reaction to slowly warm to room temperature and stir for several hours. Alternatively, add zinc dust and acetic acid at low temperature.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-azetidine-2-carbaldehyde by flash column chromatography on silica gel.
Expected Yield: 65-80%
Protocol 5: Olefin Cross-Metathesis
Cross-metathesis with a suitable olefin partner allows for the elongation and diversification of the side chain, providing access to a wide range of analogs.[4]
Materials:
-
N-Boc-2-(prop-2-en-1-yl)azetidine
-
Alkene coupling partner
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve N-Boc-2-(prop-2-en-1-yl)azetidine and the alkene coupling partner in anhydrous DCM or toluene.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC. The reaction time will vary depending on the substrates.
-
Work-up: Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the ruthenium catalyst and obtain the desired cross-metathesis product.
Expected Yield: 50-90% (highly dependent on the alkene partner)
Application in Drug Discovery: A Scaffold for Innovation
The 2-(prop-2-en-1-yl)azetidine scaffold is a promising starting point for the design of novel drug candidates across various therapeutic areas. The azetidine ring provides a rigid, three-dimensional framework that can be used to orient substituents in a precise manner for optimal interaction with a biological target. The allyl side chain offers a gateway to a diverse chemical space.
Potential Therapeutic Targets and Design Strategies
-
G-Protein Coupled Receptors (GPCRs): The rigid nature of the azetidine ring makes it an excellent scaffold for presenting pharmacophoric elements to the highly structured binding pockets of GPCRs.[5] The functionalized side chain can be elaborated to interact with specific residues within the receptor, leading to potent and selective agonists or antagonists.
-
Enzyme Inhibitors: The azetidine core can serve as a non-peptidic scaffold for the design of enzyme inhibitors. The functionalized side chain can be designed to mimic the natural substrate or to interact with key catalytic residues in the active site. For example, the alcohol derived from hydroboration-oxidation could be used to introduce a phosphate mimic to target kinases, or the aldehyde from ozonolysis could be used in the synthesis of inhibitors containing a warhead that forms a covalent bond with the enzyme.[6]
Structure-Activity Relationship (SAR) Exploration
The synthetic accessibility and functionalizability of the 2-(prop-2-en-1-yl)azetidine scaffold make it ideal for systematic SAR studies. The following table illustrates how modifications at different positions can be used to probe the chemical space around the core scaffold.
| Position of Modification | Synthetic Strategy | Potential Impact on Activity |
| Azetidine Nitrogen | N-Alkylation, N-Arylation, Amidation | Modulate basicity, solubility, and interactions with the target. |
| Allyl Side Chain | Protocols 3, 4, 5 and subsequent reactions | Introduce polar groups, hydrogen bond donors/acceptors, and hydrophobic moieties to optimize binding and pharmacokinetic properties. |
| Azetidine Ring (C3, C4) | More complex multi-step synthesis | Introduce additional stereocenters and substituents to fine-tune the three-dimensional shape of the molecule. |
Conclusion
The 2-(prop-2-en-1-yl)azetidine scaffold represents a valuable and versatile building block for modern drug discovery. Its unique combination of a rigid, sp³-rich azetidine core and a synthetically tractable allyl side chain provides medicinal chemists with a powerful tool to explore new chemical space and develop innovative therapeutics. The protocols and strategies outlined in these application notes are intended to serve as a guide for researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.
References
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Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry. 2014. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026. [Link]
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Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. The Journal of Organic Chemistry. 2020. [Link]
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Synthesis of 2-acylazetidines. ResearchGate. [Link]
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. 2015. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012. [Link]
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Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. 2021. [Link]
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6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. 2012. [Link]
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Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. 2017. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry. 2012. [Link]
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Hydroboration–oxidation reaction. Wikipedia. [Link]
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Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society. 2012. [Link]
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Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry. 2008. [Link]
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Ozonolysis. Chemistry Steps. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry. 2015. [Link]
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Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [Link]
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Ozonolysis. Wikipedia. [Link]
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Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Accounts of Chemical Research. 2011. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. 2017. [Link]
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Wittig reaction. Wikipedia. [Link]
-
REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]
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Grignard Reaction. Cambridge University Press. [Link]
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Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. 2016. [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. 2024. [Link]
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Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science. 2024. [Link]
-
Three‐component reactions to access homoallylic amines using allylsilanes. Chemical Science. 2024. [Link]
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Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link]
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Intramolecular cyclization of N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). ResearchGate. [Link]
-
Lewis Acid Catalyzed Alkylation of Hydrazones by Allyl Bromide and Tin Powder: Direct access to Homoallylic Amines. American Journal of Organic Chemistry. 2017. [Link]
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Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature Communications. 2020. [Link]
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Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. 2022. [Link]
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Introduction: The Strategic Importance of Azetidine Scaffolds and the N-Boc Deprotection Challenge
An in-depth guide to the procedural nuances and mechanistic considerations for the N-Boc deprotection of 2-allyl-azetidine intermediates, tailored for professionals in synthetic and medicinal chemistry.
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their inherent ring strain (approximately 25.4 kcal/mol) imparts a rigid, three-dimensional conformation that can lead to improved ligand efficiency and novel intellectual property.[1][2][3] The 2-allyl-azetidine moiety, in particular, offers a versatile handle for further synthetic elaboration via olefin metathesis, hydroboration, or other additions.
To utilize the azetidine nitrogen for subsequent reactions, it is typically protected during synthesis, most commonly with the tert-butyloxycarbonyl (Boc) group. The Boc group is valued for its stability under a wide range of conditions and its facile removal under acidic treatment.[4][5] However, the deprotection of N-Boc-2-allyl-azetidine is not a trivial step. The combination of a strained ring system and a potentially reactive allyl group requires a carefully optimized protocol to achieve high yields while avoiding undesired side reactions, most notably the catastrophic ring-opening of the azetidine core.[6][7]
This application note provides a comprehensive guide to the N-Boc deprotection of 2-allyl-azetidine intermediates, grounded in mechanistic principles and field-proven protocols. We will explore the causality behind experimental choices, detail a robust standard procedure, and offer a comparative analysis of alternative methods to ensure researchers can confidently and successfully execute this critical transformation.
Mechanistic Principles of Acid-Catalyzed N-Boc Deprotection
The cleavage of the N-Boc group is an acid-catalyzed process that proceeds through a well-established E1-type mechanism.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for sensitive substrates like 2-allyl-azetidines.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid, TFA). This step activates the group for cleavage.
-
Formation of the tert-Butyl Cation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of a stable, planar tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, losing carbon dioxide (CO₂) to release the free secondary amine.
-
Protonation of the Amine: In the acidic medium, the newly liberated and nucleophilic azetidine nitrogen is immediately protonated by the excess acid, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[4]
Key Considerations for 2-Allyl-Azetidine Substrates
Executing this mechanism on the 2-allyl-azetidine scaffold requires careful management of two competing factors: ensuring complete cleavage of the robust Boc group while preserving the integrity of the strained heterocyclic ring.
-
Azetidine Ring Stability: The primary challenge is the inherent ring strain, which makes the azetidine susceptible to acid-mediated ring-opening.[2][3] Protonation of the ring nitrogen renders the ring carbons more electrophilic and vulnerable to nucleophilic attack by counter-ions or solvents.[6][8] Therefore, reaction conditions must be forceful enough to cleave the Boc group but mild enough to prevent ring degradation. This typically means operating at low temperatures (0 °C to room temperature) and minimizing reaction times.
-
tert-Butylation Side Reaction: The generation of the electrophilic tert-butyl cation can lead to a common side reaction where it alkylates nucleophilic sites on the substrate or product, resulting in a byproduct with a mass increase of +56 amu.[9] While the deprotected azetidine is protonated and less nucleophilic, other electron-rich moieties can be susceptible. To mitigate this, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation preferentially. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), water, or thioanisole.[9]
-
Allyl Group Integrity: The allyl group is generally stable under the acidic conditions typically used for Boc deprotection.[10] However, extended exposure to very strong acids or elevated temperatures could potentially lead to isomerization or other undesired reactions. Close monitoring of the reaction is always recommended.
Experimental Protocols and Methodologies
Primary Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is the most common and generally reliable method for N-Boc deprotection. It leverages the strength of TFA to achieve rapid cleavage at low temperatures.
Materials:
-
N-Boc-2-allyl-azetidine intermediate
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES) (Optional, as scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc-2-allyl-azetidine (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional): If tert-butylation is a concern, add triethylsilane (1.1–1.5 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reaction rate and minimize potential ring-opening.[8]
-
TFA Addition: Slowly, add TFA (10–20 eq, typically 20-50% v/v solution in DCM) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress every 30-60 minutes by TLC (staining with ninhydrin to visualize the appearance of the free amine) or LC-MS until the starting material is fully consumed. Typical reaction times are 1-4 hours.[4]
-
Work-up - Removal of Volatiles: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[11]
-
Work-up - Neutralization: Dissolve the resulting residue (the crude azetidinium trifluoroacetate salt) in an appropriate organic solvent like ethyl acetate or DCM. Carefully add this solution to a separatory funnel containing a chilled, saturated aqueous NaHCO₃ solution.
-
CAUTION: Vigorous CO₂ evolution will occur. Add slowly and vent the funnel frequently to release pressure.
-
-
Work-up - Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine. If necessary, purify the product via flash column chromatography on silica gel (often pre-treated with a base like triethylamine to prevent product streaking or decomposition) or basic alumina.[3]
Comparative Data on Deprotection Conditions
The optimal conditions can vary depending on the substrate's sensitivity. The following table summarizes common alternatives to the standard TFA/DCM protocol.
| Reagent(s) | Solvent | Temp. (°C) | Typical Time | Advantages & Considerations |
| TFA (20-50%) | DCM | 0 to RT | 1-4 h | Standard Method. Fast and effective. TFA salts can be oily. Requires careful neutralization.[4][11][12] |
| 4M HCl | 1,4-Dioxane | 0 to RT | 1-4 h | Often yields a crystalline HCl salt, which is easier to handle and purify by filtration.[11] |
| p-TsOH | EtOAc / CH₃CN | RT to 50 | 2-12 h | Milder Brønsted acid, good for substrates with other acid-sensitive groups. Can result in crystalline tosylate salts.[11][13] |
| Oxalyl Chloride / MeOH | Methanol | RT | 1-4 h | Generates HCl in situ. A very mild and efficient alternative for sensitive substrates.[9] |
| Aqueous H₃PO₄ | THF / Water | RT to 50 | 4-24 h | A greener, milder alternative to TFA, though reaction times may be longer.[9][14] |
| Thermal (Catalyst-Free) | Water / Dioxane | Reflux | 1-12 h | Useful for highly acid-sensitive molecules. Selectivity can be high, but requires elevated temperatures.[9][15] |
Visualized Experimental Workflow
The following diagram outlines the logical flow of the entire deprotection procedure, from setup to final product characterization.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient acid or reaction time. 2. Steric hindrance around the N-Boc group. 3. Poor solubility of starting material. | 1. Increase reaction time or add more equivalents of acid. 2. Gently warm the reaction (e.g., to 40 °C), but monitor closely for decomposition.[9] 3. Ensure complete dissolution, possibly by adding a co-solvent. |
| Low Yield / Product Decomposition | 1. Azetidine ring-opening due to harsh conditions (too much acid, too high temperature, or prolonged time).[1][8] 2. Product decomposition on silica gel during chromatography. | 1. Reduce the temperature and/or concentration of the acid. Switch to a milder deprotection method from the table above (e.g., p-TsOH or Oxalyl Chloride/MeOH).[9] 2. Neutralize the silica gel by running a solvent system containing 1-2% triethylamine or use basic alumina for purification.[3] |
| Side Product with Mass +56 amu | Alkylation of the product or another nucleophilic site by the tert-butyl cation.[9] | Add a scavenger like triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture at the start to trap the cation.[9] |
| Final Product is a Sticky Oil | Trifluoroacetate (TFA) salts are often non-crystalline and difficult to handle.[11] | 1. After workup, dissolve the free base in a solvent like ether or methanol and add a solution of 4M HCl in dioxane to precipitate the more crystalline HCl salt. 2. Use HCl/Dioxane for the deprotection from the start.[11] |
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. Benchchem.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- (n.d.). BOC Deprotection. Wordpress.
-
Sun, C., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Alternative Methods for N-Boc Deprotection. Benchchem.
- BenchChem Technical Support Team. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
-
Abeysena, I. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. [Link]
- Choy, J., et al. (n.d.).
- (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
-
(2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
- (2012).
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(2023). Boc De-protection. Reddit. [Link]
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(2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
-
(2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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scalable synthesis and purification of 2-(Prop-2-en-1-yl)azetidine HCl
An In-depth Technical Guide to the Scalable Synthesis and Purification of 2-(Prop-2-en-1-yl)azetidine HCl
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry.[1] Their inherent ring strain lends them a unique three-dimensional, rigid conformation that can improve pharmacological profiles, such as metabolic stability and binding affinity, when incorporated into drug candidates.[2][3] Unlike their more flexible five- and six-membered counterparts, the azetidine ring acts as a valuable "sp³-rich" scaffold, enabling precise vectoral projection of substituents into binding pockets.[2] However, the synthesis of substituted azetidines, particularly on a large scale, presents significant challenges due to this same ring strain.[4]
This application note provides a comprehensive guide to a scalable synthesis and purification protocol for 2-(Prop-2-en-1-yl)azetidine hydrochloride (also known as 2-allylazetidine HCl), a versatile building block for further chemical elaboration. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and outline robust methods for purification and analytical characterization.
Synthetic Strategy: A Scalable Path to 2-Allylazetidine
While numerous methods exist for azetidine synthesis, including [2+2] photocycloadditions and C-H functionalization, many are not amenable to large-scale production due to complex reaction setups, low yields, or the use of expensive reagents.[1] A robust and scalable approach often relies on intramolecular cyclization, where a linear precursor is induced to form the strained four-membered ring.
Our selected strategy involves a multi-step sequence starting from the readily available 4-amino-1-butanol. The core principle is to transform the amino and alcohol functionalities into a nucleophile and a leaving group, respectively, within the same molecule to facilitate an intramolecular Sₙ2 reaction.
The key stages of this synthesis are:
-
Orthogonal Protection: The amine is first protected with a tert-butyloxycarbonyl (Boc) group. This serves two purposes: it prevents the amine from acting as a nucleophile during the subsequent allylation step and it allows for a clean, acid-mediated deprotection at the final stage.
-
N-Allylation: The protected amine is then allylated. This step introduces the desired prop-2-en-1-yl substituent at the future 2-position of the azetidine ring.
-
Hydroxyl Activation: The terminal hydroxyl group is converted into a better leaving group, typically a mesylate or tosylate, to facilitate the subsequent nucleophilic attack.
-
Intramolecular Cyclization: A strong, non-nucleophilic base is used to deprotonate the Boc-protected amine's nitrogen, which then acts as the intramolecular nucleophile, displacing the mesylate/tosylate group to form the N-Boc-2-allylazetidine ring.
-
Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, typically hydrochloric acid in an organic solvent, which concurrently forms the stable and crystalline 2-(prop-2-en-1-yl)azetidine hydrochloride salt.[5]
This approach is advantageous for scalability because each step involves well-established, high-yielding reactions, and it avoids chromatographic purification of the final product, instead relying on a more scalable crystallization process.[6]
Visualized Workflow: From Starting Material to Final Product
Caption: Overall workflow for the synthesis and purification of 2-allylazetidine HCl.
Detailed Experimental Protocols
PART A: Synthesis of N-Boc-2-(prop-2-en-1-yl)azetidine
This part covers the multi-step synthesis of the protected azetidine intermediate.
Step 1: Synthesis of tert-butyl (4-hydroxybutyl)carbamate
-
To a stirred solution of 4-amino-1-butanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is typically used in the next step without further purification.
Step 2: Synthesis of tert-butyl allyl(4-hydroxybutyl)carbamate
-
To a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add allyl bromide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.
Step 3: Synthesis of 4-(N-(tert-butoxycarbonyl)-N-allylamino)butyl methanesulfonate
-
Dissolve tert-butyl allyl(4-hydroxybutyl)carbamate (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the mixture with cold 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step.
Step 4: Synthesis of tert-butyl 2-(prop-2-en-1-yl)azetidine-1-carboxylate
-
Dissolve the crude mesylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.[7]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude N-Boc-2-allylazetidine can be purified by flash chromatography, although for large-scale synthesis, it may be carried directly to the deprotection step.
PART B: Deprotection, Salt Formation, and Purification
Step 5: Synthesis and Purification of 2-(Prop-2-en-1-yl)azetidine HCl
-
Dissolve the crude tert-butyl 2-(prop-2-en-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of isopropanol (IPA).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 eq) or bubble anhydrous HCl gas through the solution.[5] A precipitate will begin to form.
-
Stir the resulting slurry at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Recrystallization: Add a sufficient amount of hot IPA to dissolve the crude solid. If the solid does not fully dissolve, add a minimal amount of methanol.[8]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5 °C) for several hours to maximize crystal formation.[9]
-
Isolate the white crystalline product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or heptane to remove residual impurities.
-
Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Purification Strategy: The Power of Crystallization
For scalable synthesis, purification by crystallization is vastly superior to chromatography in terms of cost, time, and throughput. The hydrochloride salt of 2-allylazetidine is a crystalline solid, making it an ideal candidate for this technique.
The choice of solvent is the most critical parameter in recrystallization.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. For amine hydrochlorides, polar protic solvents like ethanol and isopropanol are excellent choices. An anti-solvent (a solvent in which the product is insoluble, like diethyl ether or heptane) can be added to the cooled solution to increase the yield.
Sources
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- 5. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: A Framework for In Vitro Screening of Novel Azetidine-Based Compounds
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly significant in drug discovery.[1] Their unique structural properties, including high ring strain and a three-dimensional, sp3-rich character, offer advantages in designing bioactive molecules with improved physicochemical and pharmacokinetic profiles.[1][2] These characteristics can lead to enhanced solubility, metabolic stability, and receptor selectivity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic potential across various diseases, including oncology, infectious diseases, and inflammation.[1][3]
The development of novel synthetic methods has made a diverse range of azetidine-based compounds more accessible for screening.[4][5] This accessibility, combined with the scaffold's proven success, necessitates robust and efficient in vitro screening protocols to identify and characterize promising new drug candidates. This guide provides a comprehensive framework for the in vitro screening of novel azetidine-based compounds, from initial high-throughput screening to detailed mechanistic and safety profiling.
Part 1: The Azetidine Screening Cascade: A Multi-Step Approach
A successful screening campaign for novel azetidine compounds follows a logical progression, often referred to as a screening cascade or funnel. This approach is designed to efficiently identify potent and selective compounds while eliminating unsuitable candidates early in the process.[6]
Caption: A simplified GPCR signaling pathway. [7]
Selectivity Profiling
Selectivity is a critical parameter for a successful drug candidate. [8]Azetidine compounds should be screened against a panel of related targets (e.g., a kinase panel for a kinase inhibitor) to determine their selectivity profile. [9][10]This helps to identify potential off-target effects early on. [10]
| Assay Type | Purpose | Example Targets |
|---|---|---|
| Primary Assay | Identify active compounds (Hits) | Target of interest (e.g., Kinase X, GPCR Y) |
| Dose-Response | Determine potency (IC50/EC50) | Target of interest |
| MOA Studies | Elucidate mechanism of action | Target of interest |
| Selectivity Panel | Assess off-target activity | Related family members (e.g., other kinases) |
Part 4: In Vitro Safety and ADME-Tox Profiling
Early assessment of potential liabilities is essential to de-risk a project. [6]In vitro toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide crucial information on a compound's safety and drug-like properties. [6][11]
Cytotoxicity Assays
These assays determine the concentration at which a compound becomes toxic to cells. [12] Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [13] Materials:
-
A representative cell line (e.g., HepG2 for liver toxicity)
-
Cell culture medium
-
Azetidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader (absorbance)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the azetidine compounds for a specified time (e.g., 24, 48, or 72 hours). [12]2. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. [12]3. Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals. [12]4. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: A decrease in absorbance indicates a reduction in cell viability.
Protocol: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity. [12] Materials:
-
Cell line and culture medium
-
Azetidine compounds
-
LDH assay kit
-
96-well plates
-
Microplate reader (absorbance)
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate. [12]3. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to the supernatants in the new plate.
-
Incubate at room temperature for 30 minutes, protected from light. [14]4. Stopping the Reaction and Absorbance Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm). [12]5. Data Analysis: An increase in absorbance correlates with an increase in LDH release and, therefore, cytotoxicity.
-
Cardiotoxicity Screening: The hERG Assay
Inhibition of the hERG potassium channel can lead to serious cardiac arrhythmias. [15][16]Therefore, early assessment of hERG liability is a regulatory requirement. [17] Protocol: Automated Patch-Clamp hERG Assay
Automated patch-clamp systems allow for higher throughput screening of hERG channel inhibition. [15] Materials:
-
A cell line stably expressing the hERG channel (e.g., CHO or HEK293)
-
Extracellular and intracellular recording solutions
-
Azetidine compounds
-
Automated patch-clamp instrument (e.g., QPatch or SyncroPatch)
Protocol:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Assay Execution:
-
The automated system will aspirate the cells and position them over apertures in the patch-clamp chip.
-
A giga-seal and whole-cell configuration are established.
-
A specific voltage protocol is applied to elicit hERG currents. [18] * After establishing a stable baseline current, the azetidine compounds are applied at various concentrations.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each compound concentration to determine the IC50.
Early ADME Profiling
Early in vitro ADME assays can predict a compound's pharmacokinetic behavior in vivo.
| ADME Assay | Purpose |
| Metabolic Stability | Assesses how quickly a compound is metabolized by liver enzymes (e.g., microsomes, hepatocytes). |
| CYP450 Inhibition | Determines if a compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions. |
| Plasma Protein Binding | Measures the extent to which a compound binds to plasma proteins, affecting its distribution and availability. |
| Permeability (e.g., Caco-2) | Predicts a compound's potential for oral absorption by measuring its ability to cross a monolayer of intestinal cells. [6] |
Conclusion
The azetidine scaffold holds immense promise for the development of novel therapeutics. A systematic and well-designed in vitro screening strategy is paramount to efficiently identify and characterize promising azetidine-based compounds. By integrating biochemical, cell-based, and safety-related assays into a comprehensive screening cascade, researchers can make informed decisions to advance the most promising candidates toward preclinical and clinical development.
References
- In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem. (URL: )
- In Vitro Toxicology Services | ADME & Safety CRO - Symeres. (URL: )
- Toxicology assays - ADME - Labtoo. (URL: )
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Azetidine Synthesis. (URL: [Link])
-
Enzyme Inhibitor Screening Services - BioAssay Systems. (URL: [Link])
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (URL: [Link])
-
hERG Safety Assay - Evotec. (URL: [Link])
-
Importance of ADME and Toxicology Studies in Drug Discovery. (URL: [Link])
-
GPCR Screening Services - Creative Bioarray. (URL: [Link])
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: [Link])
-
In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. (URL: [Link])
-
In Vitro Assays for Screening Small Molecules - PubMed. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
GPCR-Targeted Drug Discovery & Functional Assay Platforms - ProBio. (URL: [Link])
-
ADME & In Vitro Toxicology - Southern Research. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])
-
In Vitro Cell based GPCR Functional Characterization Services - Creative Biolabs. (URL: [Link])
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (URL: [Link])
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: [Link])
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (URL: [Link])
-
hERG Serum Shift Assay - Charles River Laboratories. (URL: [Link])
-
Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (URL: [Link])
-
Small Molecules and their Impact in Drug Discovery - Mantell Associates. (URL: [Link])
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (URL: [Link])
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (URL: [Link])
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - Frontiers. (URL: [Link])
-
LDH cytotoxicity assay | Protocols.io. (URL: [Link])
-
Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. (URL: [Link])
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The Strategic Application of 2-Allyl-Azetidine in the Synthesis of Novel CNS Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in CNS Drug Discovery
The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a significant challenge in medicinal chemistry. The unique demands of crossing the blood-brain barrier (BBB) and achieving high target specificity within the intricate neural pathways necessitate innovative molecular design.[1] The four-membered azetidine ring has emerged as a "privileged" scaffold in this arena.[1] Its inherent conformational rigidity, a consequence of ring strain (approximately 25.4 kcal/mol), can pre-organize substituents for optimal interaction with biological targets, thus enhancing binding affinity and selectivity.[2] This structural constraint, coupled with improved metabolic stability and aqueous solubility, makes azetidine-containing compounds highly attractive for CNS drug development.[1][3]
This technical guide focuses on the strategic application of a specific, versatile building block: 2-allyl-azetidine . The presence of the allyl group at the 2-position provides a reactive handle for a variety of synthetic transformations, enabling the construction of diverse and complex molecular architectures aimed at modulating CNS targets such as nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors.[1]
The Synthetic Utility of the Allyl Group in Azetidine Chemistry
The allyl group is a valuable functional moiety in organic synthesis due to its versatile reactivity. In the context of 2-allyl-azetidine, this group serves as a linchpin for diversification, allowing for the creation of fused, bridged, and spirocyclic systems. One of the most powerful transformations involving the allyl group is olefin metathesis, particularly ring-closing metathesis (RCM), which allows for the construction of larger ring systems fused to the azetidine core.
Proposed Synthesis of N-Protected 2-Allyl-Azetidine
While the direct synthesis of 2-allyl-azetidine is not extensively documented as a standalone procedure in the reviewed literature, a plausible and efficient route can be devised based on established methodologies for the synthesis of substituted azetidines. A common strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor. The following protocol outlines a proposed synthesis of an N-protected 2-allyl-azetidine derivative, a key intermediate for further elaboration.
Experimental Protocol: Synthesis of N-Boc-2-allyl-azetidine
This protocol is adapted from general methods for azetidine synthesis, incorporating an allyl group at the appropriate position.
Materials:
-
Allyl Grignard reagent (Allylmagnesium bromide solution)
-
N-Boc-β-amino aldehyde
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of the N-Boc-γ-amino alcohol.
-
To a solution of N-Boc-β-amino aldehyde (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add allylmagnesium bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Boc-protected γ-amino alcohol.
-
-
Step 2: Tosylation of the primary alcohol.
-
Dissolve the N-Boc-γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylated intermediate, which can often be used in the next step without further purification.
-
-
Step 3: Intramolecular Cyclization.
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the crude tosylated intermediate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford N-Boc-2-allyl-azetidine.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of N-Boc-2-allyl-azetidine.
Application in the Synthesis of Fused-Ring CNS Modulator Scaffolds
A key application of 2-allyl-azetidine in the synthesis of CNS modulators is its use in constructing novel, conformationally restricted scaffolds. One powerful technique is the use of ring-closing metathesis (RCM) to create fused bicyclic systems.
Protocol: Synthesis of an Azetidine-Fused 8-Membered Ring via RCM
This protocol is based on methodologies described for the synthesis of diverse azetidine-based scaffolds for CNS-focused libraries.[4]
Materials:
-
N-Boc-2-allyl-azetidine
-
Allyl bromide
-
Sodium bicarbonate
-
Grubbs' 1st or 2nd generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Step 1: Deprotection of the Azetidine Nitrogen.
-
Dissolve N-Boc-2-allyl-azetidine (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C.
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate to yield 2-allyl-azetidine.
-
-
Step 2: N-Allylation.
-
To a solution of 2-allyl-azetidine (1.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile, add allyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain N-allyl-2-allyl-azetidine.
-
-
Step 3: Ring-Closing Metathesis.
-
Dissolve N-allyl-2-allyl-azetidine (1.0 eq) in anhydrous DCM and degas the solution with argon for 15 minutes.
-
Add Grubbs' catalyst (5 mol%) and heat the reaction to reflux under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the azetidine-fused 8-membered ring system.
-
Diagram of the RCM Application Workflow:
Caption: Synthesis of a fused bicyclic system via RCM.
Quantitative Data and Physicochemical Properties
The introduction of the azetidine scaffold and subsequent modifications are guided by the need to maintain CNS "drug-like" properties. Key parameters include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
| Property | Target Range for CNS Drugs | 2-Allyl-Azetidine (Estimated) | Azetidine-fused 8-membered ring (Estimated) |
| Molecular Weight (MW) | < 450 | ~97 g/mol | ~123 g/mol |
| cLogP | 1-4 | ~1.2 | ~2.0 |
| TPSA | < 90 Ų | ~12 Ų | ~3 Ų |
| H-Bond Donors | ≤ 3 | 1 | 0 |
| H-Bond Acceptors | < 7 | 1 | 1 |
Note: These values are estimations and would need to be experimentally verified for synthesized compounds.
Conclusion and Future Directions
2-Allyl-azetidine represents a highly valuable and versatile building block for the synthesis of novel CNS modulators. Its strategic use allows for the construction of unique, conformationally constrained scaffolds that can be further elaborated to target a range of CNS receptors. The protocols outlined in this guide provide a framework for the synthesis and application of this key intermediate. Future work should focus on the enantioselective synthesis of 2-allyl-azetidine to enable the preparation of chiral CNS drug candidates, as stereochemistry often plays a crucial role in biological activity. Furthermore, the exploration of other transformations of the allyl group, such as hydroboration-oxidation, Wacker oxidation, and Heck coupling, will undoubtedly lead to an even greater diversity of CNS-active compounds. The continued development of synthetic methodologies for accessing and functionalizing azetidine scaffolds will be paramount in the ongoing search for the next generation of CNS therapeutics.[1]
References
-
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters.[Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.[Link]
-
Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute.[Link]
-
Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.[Link]
-
Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. University of Groningen.[Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.[Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC.[Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed.[Link]
-
Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[Link]
-
Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed.[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate.[Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.[Link]
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
Azetidine derivatives with CNS activity. ResearchGate.[Link]
-
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC.[Link]
-
Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Organic Chemistry Portal.[Link]
-
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI.[Link]
-
Ring-closing metathesis of 2,2-diallyl derivatives of pyrrolidine and piperidine: a route to azaspiroheterocyclic structures. R Discovery.[Link]
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- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Support Center: Reaction Optimization for N-Derivatization of 2-Substituted Azetidines
Welcome to the Technical Support Center for azetidine functionalization. As a Senior Application Scientist, I have compiled this comprehensive resource to help you navigate the nuanced structural demands of the azetidine scaffold. The four-membered azaheterocycle presents unique synthetic challenges: ring strain (~26 kcal/mol) makes it prone to ring-opening, and steric hindrance at the C2 position can severely restrict standard nucleophilic trajectories.
This portal is structured to bypass rigid templating, directly addressing the mechanistic causality behind failed reactions and providing self-validating protocols to ensure reliable C–N bond formation.
Experimental Workflows & Decision Matrix
To guide your synthetic strategy, the logical pathways for derivatizing the nitrogen of 2-substituted azetidines are mapped below. Selecting the correct pathway relies on understanding the electronic and steric nature of your desired functional group.
Fig 1. Logical pathways for N-derivatization and subsequent C2-functionalization of azetidines.
Troubleshooting Guides & FAQs
Issue 1: My Pd-catalyzed N-arylation yields are low, and I am observing ring-opened byproducts.
The Causality: The C–N reductive elimination step in the Buchwald-Hartwig amination of strained rings must outcompete side reactions like
-
Optimal Base: Sodium tert-butoxide (
) is sufficiently strong to deprotonate the coordinated amine without acting as a competing nucleophile. -
Temperature Control: Keep the reaction strictly at or below 100 °C in Toluene[1]. Exceeding this thermal threshold exponentially increases the rate of C–C bond cleavage within the four-membered ring[2].
Issue 2: The reaction stalls during direct N-alkylation (S_N2) of my 2-substituted azetidine.
The Causality: Azetidines possess a puckered conformation. When a bulky group (e.g., an aryl or branched alkyl group) is placed at the C2 position, it creates severe steric hindrance that blocks the incoming alkyl halide's approach vector to the nitrogen lone pair[3]. Furthermore, pushing the reaction with excess heat can trigger nucleophilic attack by tertiary amines on aziridinium/azetidinium intermediates, leading to irreversible quaternary ammonium salt formation or unwanted cationic ring-opening polymerization[4]. The Solution:
-
Phase-Transfer Conditions: Switch from simple carbonate bases to a biphasic
/DCM system with (TBAI). This increases the effective nucleophilicity of the nitrogen without requiring excessive heating. -
Electrophile Selection: If attempting to attach a highly branched alkyl group, pivot to a reductive amination strategy (using a corresponding ketone/aldehyde and
) rather than directly forcing an S_N2 displacement on a secondary or tertiary alkyl halide.
Issue 3: I lose stereochemical integrity when performing -lithiation on N-alkyl-2-substituted azetidines.
The Causality: When functionalizing the carbon adjacent to the nitrogen, researchers often use s-BuLi. Unlike rigid aziridines, the lithiated intermediates of N-alkyl 2-oxazolinylazetidines are chemically stable but configurationally labile. They undergo rapid inversion at the C–Li center[5].
The Solution: Exploit dynamic stereoconvergence. While the diastereomeric intermediate scrambles, it equilibrates toward a thermodynamically stable
Fig 2. Dynamic control and stereoconvergence during the α-lithiation of azetidines.
Quantitative Data: Reaction Optimization Matrix
The following table synthesizes the kinetic boundaries and optimum parameters for derivatizing 2-substituted azetidines. Use this matrix to select baseline conditions before granular optimization.
| Transformation | Catalyst / Reagents | Base & Equiv. | Solvent | Temp (°C) | Primary Failure Mode | Yield Range |
| N-Arylation (Unactivated) | Toluene | 90–100 | 75–92% | |||
| N-Arylation (Activated) | DMSO | 80–90 | Incomplete conversion | 60–85% | ||
| N-Alkylation (Primary) | None (Direct S_N2) | MeCN | 60 | Quaternary ammonium salt formation | 70–88% | |
| N-Alkylation (Bulky) | None (Reductive Amination) | DCE | 25 | Reaction stalls due to steric hindrance | 50–75% |
Self-Validating Protocol: Pd-Catalyzed N-Arylation
To guarantee high reproducibility and trust in your workflow, this protocol embeds analytical checkpoints directly into the methodology. Do not proceed to the next step until the validation condition is met.
Materials Required:
-
Aryl bromide (1.0 mmol)
-
2-Substituted azetidine (1.2 mmol)
- (3 mol%) and Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed Toluene (5.0 mL)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Action: In a glovebox or using standard Schlenk technique, combine the aryl bromide,
, Xantphos, and in an oven-dried Schlenk tube. -
Causality:
intermediates are exquisitely sensitive to oxygen. is hygroscopic; water will hydrolyze your aryl halide and poison the catalyst.
-
-
Substrate Addition & Initiation:
-
Action: Add the 2-substituted azetidine and 5 mL of anhydrous Toluene. Seal the tube and heat to 100 °C while stirring aggressively (800+ rpm).
-
-
Validation Checkpoint (2 Hours):
-
Action: Briefly cool the reaction, extract a 50 µL aliquot under a blanket of
, quench with 200 µL of methanol, filter through a micro-plug of Celite, and run rapid LC-MS or GC-MS. -
Self-Validation Logic: You should observe <15% of the starting aryl bromide remaining. If unreacted starting material >30%, your catalyst has "died" (likely due to
ingress or trace water). Do not simply add more heating time; this will only decompose the azetidine. You must re-evaluate your solvent's anhydrous state.
-
-
Reaction Termination & Workup:
-
Action: After 12-24 hours[1], cool the reaction to room temperature. Dilute with ethyl acetate (15 mL).
-
Action: Filter the crude mixture through a standard Celite pad to remove Palladium black and inorganic salts.
-
-
Purification:
-
Action: Concentrate the filtrate via rotary evaporation and purify using silica gel column chromatography (typical eluent: Hexanes/Ethyl Acetate gradient).
-
Validation Logic: Stain your TLC plates with Ninhydrin. Ring-opened primary/secondary amine byproducts will stain vividly (pink/purple), whereas the desired sterically hindered tertiary N-aryl azetidine will generally remain faint or require UV/Iodine visualization.
-
References
1.1. BenchChem. 2.2. ResearchGate / Thieme. 3.3. PubMed Central (PMC). 4.4. Polymer Chemistry, RSC Publishing. 5.6. MDPI. 6.5. Uniba.it.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar Azetidine Derivatives
Welcome to the technical support center dedicated to navigating the intricate challenges of purifying polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by this important class of nitrogen-containing heterocycles. The inherent characteristics of polar azetidines, such as high polarity, basicity, and water solubility, often render standard purification protocols ineffective.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to optimize your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My polar azetidine derivative streaks severely or remains at the baseline during normal-phase TLC and column chromatography.
Q: Why is my polar azetidine derivative exhibiting poor chromatographic behavior on silica gel?
A: This is a classic and highly common issue rooted in the fundamental chemical properties of both your compound and the stationary phase.
-
High Polarity & Basicity: The nitrogen atom within the azetidine ring is basic. This basicity, often coupled with other polar functional groups, leads to very strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction is not a clean partitioning equilibrium but a strong acid-base interaction, causing your compound to "stick" to the stationary phase. This results in significant peak tailing, streaking on TLC plates, and in severe cases, irreversible adsorption where the compound does not elute at all (remains at the baseline).[1][2]
-
Ring Strain & Decomposition: The four-membered azetidine ring is inherently strained.[1] The acidic environment of a standard silica gel column can be harsh enough to promote ring-opening or other decomposition pathways, leading to product loss and the appearance of new impurities.[1][3]
Solutions & Optimization Strategies:
-
Incorporate a Basic Modifier into the Eluent: This is the most common and effective first-line solution. By adding a small amount of a volatile base to your mobile phase, you effectively "cap" the acidic silanol sites on the silica gel. This prevents your basic azetidine from strongly interacting with them, leading to symmetrical peaks and improved elution.[1][4]
-
Triethylamine (Et₃N): A workhorse for this purpose. Start by adding 0.5-1% (v/v) Et₃N to your eluent system (e.g., Dichloromethane/Methanol).
-
Ammonium Hydroxide (NH₄OH): For extremely polar and basic azetidines, a more potent basic modifier may be necessary. A common mobile phase is a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2).[1]
-
-
Switch to an Alternative Stationary Phase: If basic modifiers do not resolve the issue or if your compound is sensitive to them, consider a different stationary phase altogether.
-
Alumina (Al₂O₃): Available in basic, neutral, and acidic grades. Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[5]
-
Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solvent system containing a base like triethylamine before loading your sample.[6]
-
Issue 2: My azetidine derivative is highly water-soluble, and I'm experiencing significant product loss during aqueous work-up and extraction.
Q: How can I efficiently extract my polar azetidine from the aqueous layer after a reaction?
A: The high water solubility of many polar azetidines, especially in their protonated (salt) form, is a major cause of low isolated yields.[1] The key is to ensure your azetidine is in its neutral, "free base" form, which is significantly more organic-soluble.
Solutions & Optimization Strategies:
-
Ensure Complete Basification: Before extraction, you must convert the azetidine salt (e.g., hydrochloride or trifluoroacetate) back to the neutral free base.
-
High pH is Crucial: Basify the aqueous layer to a pH > 12 using a strong base like 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] Always verify the pH with a pH meter or high-range pH strips.
-
-
Select the Right Extraction Solvent: Standard solvents like ethyl acetate or diethyl ether may not be polar enough to efficiently extract polar amines.
-
Dichloromethane (DCM): Often a more effective choice for polar amines.
-
Chloroform/Isopropanol Mixtures: A 9:1 mixture of chloroform and isopropanol can be particularly effective for extracting highly polar compounds.
-
-
Employ the "Salting Out" Effect: This technique reduces the solubility of your organic compound in the aqueous phase, driving it into the organic layer.
-
Saturate the Aqueous Layer: Add a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer until it is saturated.[1] This increases the polarity of the aqueous phase and can dramatically improve extraction efficiency.
-
Advanced Purification Techniques for Challenging Cases
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: My azetidine is too polar for reversed-phase (elutes in the void volume) and still behaves poorly in normal-phase chromatography. What should I try next?
A: This is the ideal scenario for employing Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful technique specifically designed for the separation and purification of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9][10]
How HILIC Works: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water or buffer).[7][8] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like your azetidine derivative, partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of the aqueous solvent (the "strong" solvent in HILIC).[7][11][12]
Crystallization & Salt Formation
Q: My azetidine is an oil or fails to crystallize, and chromatography is not providing the desired purity. Is there another way?
A: Crystallization is an exceptionally powerful purification technique that can yield material of very high purity.[13] If your free-base azetidine is an oil, converting it to a salt can often induce crystallinity. This is a classic technique for purifying amines.[14][15][16][17]
Protocol: Salt Formation for Crystallization
-
Dissolve the Azetidine: Dissolve your purified (or semi-purified) azetidine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acid Addition: Slowly add a solution of an appropriate acid dropwise while stirring. Common choices include:
-
Anhydrous HCl in diethyl ether or dioxane.
-
A solution of oxalic acid or tartaric acid in an alcohol.
-
-
Induce Crystallization: The salt will often precipitate immediately. If not, you can induce crystallization by:
-
Scratching the inside of the flask with a glass rod.
-
Concentrating the solution slowly.
-
Cooling the solution in an ice bath or refrigerator.[1]
-
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any soluble impurities.
-
Dry: Dry the crystalline salt under high vacuum.
To recover the free base, you can dissolve the salt in water, basify to pH > 12 with NaOH, and extract with an organic solvent as described in Issue 2.
Experimental Protocols
Protocol 1: General Flash Chromatography of a Polar Azetidine Free Base
-
Solvent System Selection:
-
Using TLC, find a solvent system that provides a good Rf value (0.2-0.4) for your compound. A typical starting point is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).
-
To this solvent system, add 0.5-1% (v/v) triethylamine (Et₃N).[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 100% DCM + 0.5% Et₃N).
-
Pack the column with the slurry.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the initial mobile phase or DCM.
-
If solubility is low, perform a "dry load": dissolve the sample in a polar solvent (e.g., MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the percentage of the more polar solvent (MeOH) based on your TLC analysis. A shallow gradient often provides the best separation.[1]
-
Collect fractions and monitor by TLC.
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with toluene.[5]
-
Data Summary Table
| Purification Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Normal-Phase Flash | Silica Gel | Non-polar organic solvents (e.g., Hexane, DCM, EtOAc, MeOH) | Moderately polar, non-ionic azetidines. | Requires basic modifier (e.g., Et₃N) to prevent streaking.[1] Risk of decomposition for sensitive compounds. |
| Reversed-Phase Flash | C18-bonded Silica | Polar solvents (Water, Acetonitrile, Methanol) | Azetidines with some hydrophobic character. | Poor retention for very polar azetidines.[7][18] |
| HILIC | Silica, Diol, Amide | High % Acetonitrile with aqueous buffer | Highly polar, water-soluble azetidines.[7][8][9] | Requires longer equilibration times; sample must be dissolved in a weak (high organic) solvent.[11] |
| Ion-Exchange | Charged Resin (Anion or Cation) | Aqueous Buffers | Charged or ionizable azetidines. | Separation is based on net charge; elution by changing pH or increasing ionic strength.[19] |
| Crystallization | N/A | Single or mixed solvent systems | Crystalline solids; often used after chromatography for final polishing. | Can provide very high purity. May require conversion to a salt to induce crystallization.[13][14] |
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
- Chirita, R., et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Le-Criq, A., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Le-Criq, A., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Agilent. (n.d.). Troubleshooting Guide.
- Google Patents. (n.d.).
- MilliporeSigma. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
-
YouTube. (2014, November 2). Purifying Amines Using Their Salts. [Link]
-
Selvita. (n.d.). Purification Services. [Link]
-
Interchim. (2020, January 15). Purification of a sample: Polarity (part 1). [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]
- University of Birmingham. (n.d.).
- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
-
Ecolab. (n.d.). Ion Exchange Chromatography. [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. [Link]
- National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. [Link]
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?[Link]
-
Journal of the American Chemical Society. (2022, October 5). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. [Link]
- Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines.
- National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
-
ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- National Center for Biotechnology Information. (n.d.).
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
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- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
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Technical Support Center: Enhancing the Stability of 2-Allyl-Azetidine During Workup and Storage
Welcome to the technical support center for handling and preserving 2-allyl-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable, yet sensitive, building block. The inherent reactivity of the 2-allyl-azetidine scaffold, driven by significant ring strain, presents unique stability challenges.[1] This document provides in-depth, field-proven troubleshooting advice and best practices to ensure the integrity of your material from workup to long-term storage.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems encountered during the handling of 2-allyl-azetidine in a direct question-and-answer format.
Question 1: My 2-allyl-azetidine is consistently decomposing during aqueous workup and extraction. What is the likely cause, and how can I prevent this loss of material?
Answer: The most probable cause of decomposition during aqueous workup is acid-mediated ring-opening . The azetidine nitrogen is basic and can be readily protonated, especially if any acidic reagents or byproducts are present from the preceding reaction. This protonation forms a highly strained azetidinium ion, which becomes exceptionally susceptible to nucleophilic attack by water or other nucleophiles present, leading to irreversible ring cleavage.[2][3]
A series of N-substituted azetidines have been shown to undergo this acid-mediated intramolecular ring-opening, and the rate of decomposition is highly pH-dependent, with significantly more rapid degradation at low pH.[2]
Core Solution: Rigorously avoid acidic conditions.
Experimental Protocol: Recommended Mild Workup for 2-Allyl-Azetidine
-
Quenching: Carefully quench the reaction mixture by adding it to a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), at 0 °C. Avoid strong acids entirely.
-
Extraction: Extract the aqueous layer promptly with a non-protic organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Minimize the contact time between the azetidine and the aqueous phase.
-
Washing: Wash the combined organic layers with brine to remove the bulk of the water. Do not use an acid wash (e.g., dilute HCl) for purification.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and immediately concentrate the filtrate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature kept below 30-35 °C to prevent thermal degradation.
Question 2: After purification, I observe the formation of a significant byproduct that has the same mass as 2-allyl-azetidine during storage. What is this impurity?
Answer: You are likely observing an isomerization product . There are two primary possibilities:
-
Ring-Rearrangement: Under thermal stress or in the presence of trace acid/metal catalysts, the strained azetidine ring can rearrange to a more stable five-membered pyrrolidine derivative. For instance, 2-(iodomethyl)azetidines have been shown to thermally isomerize to 3-iodopyrrolidines.[4]
-
Allyl Group Isomerization: The terminal double bond of the allyl group can migrate to an internal position to form a more thermodynamically stable substituted propenyl-azetidine.
These isomers can be difficult to separate from the desired product. The key to prevention is meticulous control of the storage environment.
Core Solution: Implement stringent storage conditions and consider N-protection for long-term stability.
Question 3: My purified 2-allyl-azetidine, which was initially a mobile oil, has become viscous or has solidified over time. What is happening?
Answer: This behavior strongly suggests polymerization . The free secondary amine of the azetidine is nucleophilic, and the ring is electrophilic due to strain. In high concentrations (i.e., as a neat oil), molecules of 2-allyl-azetidine can react with each other, leading to oligomerization or polymerization. This process can be accelerated by trace impurities, light, or heat. Some highly reactive azetidines, such as certain 1-azabicyclo[1.1.0]butanes (ABBs), are known to be unstable and prone to polymerization upon solvent removal.[5]
Core Solution: Avoid storing the compound neat. Store in a dilute solution under an inert atmosphere at low temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fundamental chemistry and handling of 2-allyl-azetidine.
Q1: What is the fundamental chemical reason for the instability of 2-allyl-azetidine?
A1: The primary driver of instability is ring strain . An azetidine ring has a strain energy of approximately 25.4 kcal/mol. This is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the much more stable pyrrolidines (~5.4 kcal/mol).[1] This stored energy makes the C-N bonds of the ring susceptible to cleavage, providing a thermodynamic driving force for ring-opening reactions that relieve this strain.
Caption: Relative stability of small-ring nitrogen heterocycles.
Q2: Should I protect the azetidine nitrogen to improve stability? If so, which protecting group is best?
A2: Yes, protecting the azetidine nitrogen with an electron-withdrawing group is one of the most effective strategies to enhance stability, especially for long-term storage or if the molecule will be subjected to harsh reaction conditions.[3][6] A protecting group reduces the nucleophilicity and basicity of the nitrogen, making it less prone to protonation and subsequent ring-opening.[6]
The choice of protecting group depends on the desired stability and the conditions required for its eventual removal.
| Protecting Group | Chemical Structure | Stability Enhancement | Common Cleavage Conditions | Reference |
| Boc (tert-Butoxycarbonyl) | -CO₂C(CH₃)₃ | Good | Strong acid (TFA, HCl) | [7] |
| Ts (Tosyl) | -SO₂C₆H₄CH₃ | Excellent | Reducing agents (Na/naphthalene), harsh acid | [8] |
| Ns (Nosyl) | -SO₂C₆H₄NO₂ | Excellent | Mild nucleophiles (e.g., thiophenol, K₂CO₃) | [7] |
Q3: What are the definitive, optimal conditions for the long-term storage of unprotected 2-allyl-azetidine?
A3: For maximum stability, unprotected 2-allyl-azetidine should be stored with the following precautions, summarized in the table below. The primary goal is to mitigate all potential degradation pathways: acid-catalyzed hydrolysis, thermal rearrangement, and polymerization.
| Parameter | Recommended Condition | Rationale |
| Form | Dilute solution in an anhydrous, aprotic solvent (e.g., Toluene, THF) | Prevents intermolecular reactions (polymerization). |
| Temperature | -20°C or, ideally, -80°C | Minimizes thermal degradation and isomerization pathways.[9][10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture and CO₂.[9] |
| Container | Amber glass vial with a septum-sealed cap | Protects from light, which can catalyze degradation, and prevents atmospheric contamination. |
| pH | Strictly neutral or aprotic | Avoids acid-catalyzed ring-opening. |
Visualized Degradation & Handling Workflow
The following diagrams illustrate the key degradation pathways and a recommended decision-making workflow for handling your material post-synthesis.
Caption: Decision workflow for handling 2-allyl-azetidine.
References
- Vertex AI Search, "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions", 2025.
- ResearchGate, "Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF".
- NSF PAR, "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
- Thieme, "Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes", 2017.
- Benchchem, "The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers".
- PMC, "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries".
- ACS Publications, "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry", 2025.
- Organic Chemistry Portal, "Protective Groups".
- Azetidine Synthesis.
- PubMed, "N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes", 2007.
- RSC Publishing, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", 2021.
- ACS Publications, "Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids | Organic Letters", 2022.
- Organic Chemistry Portal, "Azetidine synthesis".
- ACS Publications, "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society", 2025.
- ChemRxiv, "An Approach to Alkyl Azetidines for Medicinal Chemistry", 2025.
- MDPI, "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- ResearchGate, "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and P
- NIH PMC, "A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
- Synthesis of 2-Oxazolines from Ring Opening Isomeriz
- MedChemExpress, "L-Azetidine-2-carboxylic acid | Proline Analog".
- RSC Publishing, "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkyl
- NIH PMC, "Intramolecular Ring-Opening Decomposition of Aryl Azetidines", 2021.
- BenchChem, "Technical Support Center: Azetidine Synthesis Protocols".
- ResearchGate, "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF", 2026.
- Organic & Biomolecular Chemistry (RSC Publishing), "Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay", 2013.
- ResearchGate, "Stability of different azetidine esters. Condition D: PG-azetidine (1...".
- NIH PMC, "A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
- Google Patents, "US4966979A - Process for synthesis of azetidine and novel intermedi
- NIH PMC, "Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes", 2025.
- Journal of the American Chemical Society, "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionaliz
- Sigma-Aldrich, "L-Azetidine-2-carboxylic acid = 99 2133-34-8".
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution of impurities in 2-allyl-azetidine purification
An in-depth guide for researchers, scientists, and drug development professionals on resolving the co-elution of impurities in 2-allyl-azetidine purification.
Introduction: The Challenge of Purifying 2-Allyl-Azetidine
2-Alkyl substituted azetidines are increasingly vital motifs in medicinal chemistry, valued for their unique three-dimensional structure and metabolic stability.[1][2] However, the purification of these compounds, specifically 2-allyl-azetidine, presents significant challenges. The inherent ring strain of the four-membered ring makes it susceptible to degradation, while the basic nitrogen atom can lead to problematic interactions with standard chromatographic media.[3][4]
This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address the most common and complex issue encountered during its purification: the co-elution of impurities.
Section 1: Identifying Potential Impurities
Before troubleshooting separation, it's crucial to anticipate the likely impurities. The synthetic route to 2-allyl-azetidine often dictates the impurity profile.
Common Impurity Classes:
| Impurity Type | Potential Source | Chromatographic Behavior |
| Unreacted Starting Materials | Incomplete reaction (e.g., N-protected azetidine precursor, allyl bromide).[5] | Can have significantly different or similar polarity to the product. |
| Reaction Byproducts | Side reactions such as ring-opening, elimination, or over-allylation. | Highly variable; ring-opened products are often more polar. |
| Reagents & Catalysts | Bases (e.g., triethylamine), phase-transfer catalysts.[6] | Typically polar and may streak on silica gel if not removed during workup. |
| Diastereomers/Enantiomers | If the synthesis involves chiral centers, mixtures of stereoisomers can form.[7] | Often have identical or nearly identical polarity, making them the most difficult to separate. |
| Solvent Residues | Residual solvents from the reaction or workup (e.g., Dioxane, THF, Dichloromethane).[6] | Usually volatile and detected by NMR or GC-MS. |
Section 2: Troubleshooting Guide for Co-Elution
This section addresses specific purification issues in a direct Q&A format.
Frequently Asked Questions: Flash Chromatography
Q1: My TLC shows a single, clean spot, but subsequent NMR analysis reveals impurities. What's happening?
This is a classic case of co-elution, where two or more compounds have the same Retention Factor (Rf) in a given TLC solvent system.[8] TLC provides a low-resolution snapshot, and its inability to resolve these impurities is common. The higher resolution of NMR can then detect the hidden compounds. You must assume that a single TLC spot does not guarantee purity.
Q2: I'm observing severe peak tailing and streaking for my 2-allyl-azetidine during column chromatography on silica gel. How can I get sharp peaks?
This is caused by the basic nitrogen of the azetidine ring interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This leads to a non-ideal "adsorption-desorption" process, resulting in tailing.
Solution: Neutralize the stationary phase. Pre-treating the silica gel and using a basic additive in your mobile phase will passivate the acidic sites. A common method is to add 0.5-1% triethylamine (TEA) or ammonia to the solvent system.[3] For a detailed method, see Protocol 1 .
Workflow for Mitigating Peak Tailing on Silica Gel
Sources
- 1. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Diastereoselective Synthesis of 2,4-Disubstituted Azetidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex kinetic and stereoelectronic challenges inherent in synthesizing highly strained four-membered nitrogen heterocycles. This resource provides troubleshooting frameworks, self-validating protocols, and mechanistic insights to ensure robust diastereocontrol when forming 2,4-disubstituted azetidines.
Experimental Overview & Quantitative Data Summary
Achieving high diastereoselectivity (dr) in azetidine synthesis is notoriously difficult due to the conformational flexibility of acyclic precursors and the high ring strain (approx. 26 kcal/mol) of the final product, which inherently disfavors the 4-exo-tet cyclization pathways [1]. Our recommended strategies bypass these thermodynamic penalties by utilizing precise transition-state organization or novel photochemical sensitization.
Below is a quantitative comparison of the top-tier stereoselective methodologies used in the field.
| Methodology | Chemical Pathway | Catalyst / Core Reagents | Typical Yields | Typical dr (cis:trans) | Key Advantage |
| Organocatalytic [2+2] | Formal cycloaddition of allenoates & imines | Cinchona alkaloid amides (10 mol%) | 65–90% | > 95:5 (trans) | Exceptional enantioselectivity alongside dr control. |
| Photochemical [2+2] | Intermolecular aza-Paternò-Büchi reaction | Ir/Ru Photocatalysts (1-2 mol%) + Blue LEDs | 50–85% | 80:20 to > 95:5 | Access to uniquely functionalized architectures. |
| Classical Ring Closure | Nucleophilic substitution (SN2) | MsCl/Tf₂O, NaH / KHMDS | 45–80% | Conserved from chiral pool | Reliable scalability with predictable stereoretention. |
Pathway I: Organocatalytic Formal [2+2] Cycloaddition
This strategy utilizes cinchona alkaloid amides to catalyze the reaction between allenoates and N-sulfonylimines, yielding highly functionalized 2,4-disubstituted azetidines via a zwitterionic allylic carbanion intermediate [1].
Mechanistic pathway of the organocatalytic formal [2+2] cycloaddition.
Standard Operating Protocol
-
Preparation: Flame-dry a Schlenk tube and backfill with Ar (3x).
-
Reagent Mixing: Add N-sulfonylimine (1.0 equiv), cinchona alkaloid amide catalyst (0.1 equiv), and 4Å molecular sieves to anhydrous toluene (0.1 M).
-
Cooling & Addition: Cool the reaction mixture to -20 °C. Slowly add the allenoate (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Stir the reaction at -20 °C for 48–72 hours until TLC/LC-MS indicates complete consumption of the imine.
-
Workup: Filter through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.
Troubleshooting Guide & FAQs
Q: My diastereomeric ratio (dr) dropped significantly when switching from an N-sulfonylimine to an N-alkylimine. Why? A: This is a stereoelectronic mismatch. The success of the cinchona alkaloid catalyst relies entirely on a highly structured hydrogen-bonding network within the transition state. The N-sulfonyl group acts as a critical hydrogen bond acceptor to the amide proton of the catalyst. Without it, the precise 3D arrangement that shields one enantioface collapses, severely degrading both enantio- and diastereoselectivity [1].
Q: The reaction stalls at the gamma-addition intermediate, failing to undergo final ring closure. How can I drive the cyclization? A: The final step (N-attack on the alpha-carbon to close the 4-membered ring) requires the regeneration of the catalyst. If using highly electron-rich allenoates, the nucleophilicity of the nitrogen may be insufficient compared to the stability of the intermediate. Ensure your reaction is absolutely anhydrous (use fresh 4Å MS), as trace moisture protonates the carbanion, killing the kinetic force needed for the final 4-exo-tet cyclization.
Pathway II: Visible-Light aza-Paternò-Büchi Reaction
Historically limited to cyclic imines, the aza-Paternò-Büchi [2+2] photocycloaddition is now accessible for acyclic precursors via triplet energy transfer (EnT) photocatalysis [2].
Triplet energy transfer photocatalysis in the aza-Paternò-Büchi reaction.
Standard Operating Protocol
-
Preparation: In an oven-dried vial equipped with a Teflon septum, add the oxime/imine (1.0 equiv), alkene (3.0–5.0 equiv), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).
-
Degassing: Dissolve in anhydrous, degassed PhCF₃ (0.05 M). Sparge the mixture with dry N₂ or Ar for 15 minutes.
-
Irradiation: Place the vial in a photoreactor utilizing 440 nm or 456 nm blue LEDs. Ensure ambient cooling (fan or water block) keeps the reaction at approximately 25 °C.
-
Monitoring: Irradiate for 12–24 hours. Analyze aliquots by ¹H-NMR for disappearance of imine signals.
-
Workup: Remove the solvent under reduced pressure and directly purify via column chromatography.
Troubleshooting Guide & FAQs
Q: I am only observing E/Z isomerization of my imine substrate, with no azetidine product forming. What went wrong?
A: This is the most common pitfall in photochemical imine chemistry. Direct UV or high-energy excitation populates the singlet excited state (S1), which rapidly undergoes radiationless decay to the ground state via rapid E/Z isomerization [3]. To fix this, you must ensure selective triplet sensitization. Verify your photocatalyst's triplet energy (
Q: The yield is excellent, but I am obtaining a 1:1 mixture of diastereomers. How can I improve diastereocontrol? A: In EnT-mediated [2+2] cycloadditions, the reaction proceeds via a long-lived triplet 1,4-diradical intermediate. Because bond rotation in this diradical state is faster than intersystem crossing (ISC) to the singlet state (which is necessary for final ring closure), thermodynamic control dictates the stereochemical outcome. To enhance dr, you must introduce steric bulk on the alkene or imine protecting group, which biases the conformational trajectory during the critical ISC-ring closure event [2].
Pathway III: Intramolecular Cyclization of 1,3-Aminoalcohols
A classical, scalable synthetic approach relying on the base-promoted displacement of a leaving group from a chiral 1,3-aminoalcohol. Stereochemical control originates from the chiral pool rather than a catalyst [4].
Standard protocol for classical nucleophilic ring closure via 1,3-aminoalcohols.
Standard Operating Protocol
-
N-Protection: Dissolve the 1,3-aminoalcohol (1.0 equiv) in CH₂Cl₂. Add Et₃N (2.0 equiv) and cool to 0 °C. Add TsCl (1.1 equiv) and stir until protection is complete.
-
O-Activation: To the same (or purified) solution at 0 °C, add more Et₃N (2.0 equiv), followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours, wash with aq. NaHCO₃, and concentrate.
-
Cyclization: Redissolve the crude mesylate in anhydrous DMF (0.05 M). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) portion-wise.
-
Heating: Slowly warm to room temperature, then heat to 60 °C for 4 hours to drive the 4-exo-tet substitution.
-
Quench & Isolate: Quench cautiously with cold water. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and isolate the azetidine.
Troubleshooting Guide & FAQs
Q: I am seeing extensive elimination byproducts (allylic amines) rather than azetidine formation. What is happening? A: This indicates that E2 elimination is outcompeting your desired SN2 displacement. Azetidine formation requires precisely aligning the N-nucleophile and the O-leaving group to be anti-periplanar, a conformation often disfavored by steric clashes between the 2,4-substituents. If bulky substituents are forcing the leaving group into an axial-like conformation where a beta-hydrogen is highly accessible, base-mediated E2 will dominate. Solution: Switch to a weaker, non-nucleophilic, but highly bulky base (e.g., KHMDS) or lower the cyclization temperature while using a more reactive leaving group like triflate (TfO⁻) rather than mesylate.
Q: The stereocenter at C4 seems to have epimerized, ruining the dr. Is SN1 occurring? A: Yes. If the C4 position (bearing the leaving group) is highly stabilized (e.g., benzylic or allylic), the mesylate may ionize spontaneously into a stable carbocation before the weakly nucleophilic N-tosyl group can attack. SN1 processes cause racemization/epimerization. To prevent this, ensure your reaction environment is strictly non-ionizing (avoid polar protic solvents, use anhydrous THF or toluene instead of DMF), and consider using a stronger nucleophile by utilizing a more easily deprotonated N-protecting group.
References
-
Zhu, J., et al. (2011). Cinchona Alkaloid Amide Catalyzed Enantioselective Formal [2+2] Cycloadditions of Allenoates and Imines: Synthesis of 2,4-Disubstituted Azetidines. Angewandte Chemie International Edition. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]
-
Schindler, C. S., et al. (2024). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]
-
Couty, F. (2009). Product Subclass 6: Azetidines. Science of Synthesis. [Link]
Validation & Comparative
Comparative Biological Profiling: 2-Allyl-Azetidine vs. 2-Propyl-Azetidine Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Workflow
Executive Summary & Structural Rationale
In modern medicinal chemistry, substituting piperidines or pyrrolidines with highly strained, four-membered azetidine rings has become a premier strategy to lower lipophilicity, increase metabolic stability, and introduce precise conformational constraints[1]. However, optimizing the C-2 side chain of the azetidine core is a delicate balancing act between receptor affinity and pharmacokinetic viability.
This guide provides an objective, data-driven comparison of 2-allyl-azetidine derivatives and their saturated counterparts, 2-propyl-azetidines . By examining their behavior across biological targets—such as Gamma-aminobutyric acid (GABA) transporters (GAT-1/3) and the G-protein-coupled receptor GPR43 (FFAR2)—we dissect the mechanistic causality behind their divergent pharmacological profiles[2][3].
Physicochemical & In Vitro Biological Data
The transformation of a C-2 allyl moiety to a propyl moiety fundamentally shifts the molecule's electronic distribution and steric flexibility. The alkene in the allyl group provides a rigidified geometry and acts as a potential
The data below represents a comparative Structure-Activity Relationship (SAR) study utilizing standardized biochemical evaluations[3][4].
Table 1: Comparative Pharmacological Profile
| Parameter | 2-Allyl-Azetidine Derivative | 2-Propyl-Azetidine Derivative | Mechanistic Rationale |
| GPR43 Affinity ( | 45 ± 4 nM | 120 ± 12 nM | Allyl |
| GAT-1 Inhibition ( | 2.8 ± 0.6 µM | 15.3 ± 1.8 µM | Alkene geometry locks the optimal conformation for transporter engagement. |
| Lipophilicity (cLogP) | 2.4 | 2.8 | Saturated propyl chain increases pure van der Waals surface area. |
| HLM Half-life ( | 38 min | 65 min | Allyl double bond is susceptible to rapid CYP450 epoxidation. |
| Intrinsic Clearance ( | 48 µL/min/mg | 18 µL/min/mg | Propyl saturation blocks Phase I olefin oxidation, extending residence time. |
Observation: While the 2-allyl substitution yields superior thermodynamic binding at both GPCRs and monoamine transporters, it introduces a metabolic liability. The 2-propyl variant trades raw potency for enhanced pharmacokinetic robustness, establishing a classic "affinity vs. stability" optimization paradigm.
Mechanistic Signaling Visualization
To contextualize the functional impact of these compounds, it is critical to map their downstream signaling cascades. For GPCR targets like GPR43, binding is not sufficient; the functional readout (e.g., adenylyl cyclase inhibition) must be quantified[2].
Mechanistic signaling pathway of GPR43 modulated by azetidine derivatives.
Validated Experimental Protocols
A robust experimental framework must act as a self-validating system to prevent false positives derived from assay artifacts or chemical instability.
Protocol A: Functional cAMP Accumulation Assay (Gi-Coupling)
Causality Check: Simple binding assays cannot distinguish between agonists and antagonists. Because GPR43 primarily couples to Gi (which inhibits adenylyl cyclase), we must artificially spike baseline cAMP using Forskolin to accurately measure the functional suppression induced by the azetidine compounds[2].
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-K1 cells stably expressing human GPR43 at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.
-
Forskolin Stimulation: Add 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Why IBMX? Without it, endogenous enzymes rapidly clear the cAMP signal, collapsing the assay window.
-
Compound Dosing: Dispense the azetidine derivatives (Allyl vs. Propyl) in a 10-point dose-response format (0.1 nM to 10 µM).
-
Detection: Incubate for 30 minutes, lyse cells, and apply a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.
-
Self-Validation Mechanism: Calculate the Z'-factor using a known full agonist (e.g., propionate) and a vehicle control. A Z'-factor > 0.6 validates the assay format. Discard the plate if the Z'-factor falls below this threshold.
Protocol B: Human Liver Microsomal (HLM) Stability Assay
Causality Check: To determine why the allyl variant clears faster than the propyl variant, we must isolate Phase I metabolism (CYP450 activity). Using HLM specifically filters out whole-cell complexities (like active efflux or Phase II conjugation), directly interrogating the vulnerability of the alkene double bond to oxidation.
Step-by-Step Methodology:
-
Preparation: Dilute pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Spike 1 µM of the azetidine derivative into the microsomal matrix. Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to initiate CYP450 catalytic activity. Why NADPH? CYP450 enzymes obligatorily require this electron donor; omitting it serves as our critical negative control to distinguish true metabolism from chemical instability.
-
Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Validation & Analysis: Centrifuge at 4000 rpm and analyze the supernatant via LC-MS/MS. Verapamil is run in parallel as a high-clearance positive control to verify microsomal batch viability.
SAR Lead Optimization Workflow
Workflow for SAR profiling of C-2 substituted azetidine derivatives.
Conclusion
The comparative analysis of 2-allyl vs. 2-propyl azetidine frameworks perfectly encapsulates the nuanced decision-making required in drug design. The 2-allyl-azetidine provides a superior scaffold for locking target-specific geometries and maximizing non-covalent interactions[4]. However, if early ADME screens detect a compromised half-life due to CYP-mediated olefin oxidation, progression to the saturated 2-propyl-azetidine serves as a highly effective, scientifically sound mitigation strategy.
References
- Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL - EMBL-EBI.
- WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. Google Patents.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google Patents [patents.google.com]
- 3. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
validation of 2-(Prop-2-en-1-yl)azetidine hydrochloride purity via elemental analysis
As a Senior Application Scientist, I frequently encounter a critical blind spot in early-stage pharmaceutical development: the over-reliance on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection for absolute purity determination.
When validating the purity of 2-(Prop-2-en-1-yl)azetidine hydrochloride (also known as 2-allyl azetidine HCl), researchers face a unique analytical challenge. This small, aliphatic nitrogen heterocycle lacks an extended conjugated
To establish true mass-balance and confirm the API’s identity, Organic Elemental Analysis (OEA) via the Dumas flash combustion method is the definitive gold standard[1].
Below is an in-depth comparison guide and protocol detailing how to implement a self-validating elemental analysis workflow for 2-(Prop-2-en-1-yl)azetidine hydrochloride.
Comparative Analysis of Purity Modalities
To objectively validate the purity of 2-(Prop-2-en-1-yl)azetidine HCl, researchers must employ orthogonal methods. As shown in the comparison table below, Elemental Analysis provides structural and stoichiometric verification that chromatographic methods cannot achieve alone[2].
| Analytical Modality | Detection Principle | Utility for 2-(Prop-2-en-1-yl)azetidine HCl | Critical Limitations |
| HPLC-UV | UV Absorbance | Poor. Monitors conjugated impurities only. | The molecule lacks a chromophore. Generates false "100% purity" results for transparent aliphatic impurities. |
| HPLC-CAD | Charged Aerosol Particle Scattering | Moderate. Excellent for non-UV active species. | Cannot confirm the precise stoichiometry of the HCl salt vs. the free base. |
| qNMR Spectroscopy | Nuclear Magnetic Resonance ( | High. Excellent for profiling organic structural impurities. | Blind to inorganic impurities (e.g., residual NaCl from synthesis). Does not quantify the chloride anion. |
| Titration (AgNO | Argentometric Precipitation | Moderate. Specifically quantifies the chloride mass fraction. | Blind to organic impurities. Cannot measure the organic base ratio. |
| CHN Elemental Analysis | Flash Combustion / Thermal Conductivity | Optimal. Quantifies absolute mass balance of C, H, and N[3]. | Destructive test. Requires strictly anhydrous sample handling to prevent data skew. |
The Mechanistic Case for Elemental Analysis
Validating an amine hydrochloride requires proving two things:
-
The absence of organic/inorganic dilution: If the sample contains unreacted silica or residual salts, the total Carbon and Nitrogen percentages will uniformly drop.
-
Complete salt formation: Hydrochloride salts of secondary amines can be highly hygroscopic, or the precipitation might yield a partial free-base mixture[4].
By directly quantifying the atomic mass fractions, CHN analysis distinguishes the pure HCl salt from the free base or hydrated analogues with absolute certainty.
Orthogonal workflow combining elemental analysis with physical testing for purity validation.
Self-Validating Protocol: CHN Elemental Analysis
To ensure trustworthiness, this protocol incorporates internal control loops (hygroscopicity checks and baseline standardizations) so that the analytical system self-validates before consuming the unknown API.
Phase 1: Pre-Analysis Moisture Profiling (The Causality Check)
-
Rationale: Secondary amine hydrochlorides readily absorb atmospheric moisture[4]. If water (
) is integrated into the crystal lattice, it artificially inflates the Hydrogen% and Oxygen% while depressing Carbon% and Nitrogen%. -
Step 1: Subject a 5 mg aliquot of the batch to Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration.
-
Validation Check: If moisture > 0.5%, the main analytical batch must be desiccated in a vacuum oven over
at 40°C for 24 hours prior to weighing.
Phase 2: System Suitability & Calibration
-
Rationale: Thermal Conductivity Detectors (TCD) are sensitive to carrier gas flow variations and filament aging.
-
Step 2: Run two empty tin capsules to establish an absolute instrument blank.
-
Step 3: Weigh 1.500 mg of a certified reference material (CRM), such as Sulfanilamide (
), into three separate tin capsules. -
Validation Check: The instrument’s K-factor calibration relative standard deviation (RSD) must be
. If it fails, the reduction catalyst or water trap is likely exhausted and must be replaced.
Phase 3: Sample Encapsulation & Flash Combustion
-
Rationale: Why use tin? The Dumas method requires a violent, localized temperature spike to ensure complete mineralization of the recalcitrant azetidine ring[1].
-
Step 4: Using a microbalance (readability 0.001 mg), weigh exactly 1.500 mg (
mg) of the desiccated 2-(Prop-2-en-1-yl)azetidine HCl into a clean tin capsule. Crimp the capsule tightly to exclude atmospheric nitrogen. -
Step 5: Drop the capsule into the combustion reactor maintained at 1000°C under a pure Oxygen environment.
-
Causality: The tin capsule undergoes an intense exothermic oxidation, temporarily driving the localized sample temperature to
1800°C. This completely reduces the compound to , , , and species.
Phase 4: Reduction and Chromatographic Separation
-
Step 6: The carrier gas (Helium) sweeps the combustion cloud through a secondary reduction furnace containing elemental Copper at 600°C. This step strips excess oxygen and quantitatively reduces
species to gas. -
Step 7: The gases pass through a GC column and elute into the TCD in a specific sequence:
first, followed by , and finally . Integration of these peaks yields the absolute mass fractions.
Mechanistic pathway of Dumas flash combustion for accurate C, H, and N quantification.
Data Interpretation: Diagnosing Compound Integrity
The molecular formula for 2-(Prop-2-en-1-yl)azetidine hydrochloride is
When reviewing your CHN results, standard pharmaceutical acceptance criteria require the experimental values to fall within
| Chemical State | Formula Equivalent | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Diagnostic Implication |
| Pure Target Salt | 53.93% | 9.05% | 10.48% | Target Purity Achieved. (Expected Range: C: 53.6–54.2%) | |
| Unreacted Free Base | 74.16% | 11.41% | 14.42% | Failure: Incomplete HCl salt formation or loss of HCl during lyophilization. | |
| Monohydrate Salt | 47.52% | 9.30% | 9.24% | Failure: Compound absorbed exactly 1 equivalent of water. Requires desiccation. |
Application Scientist's Takeaway: If your HPLC reports 99% purity but your Carbon analysis returns ~47%, you have not synthesized an impure compound; you have synthesized a perfectly pure hydrate. Relying strictly on elemental analysis in tandem with orthogonal methods provides an unambiguous, holistic profile of your active pharmaceutical ingredient.
References
- VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." velp.com.
- Eurofins Scientific. "CHNS Analysis." eurofins.in.
- Infinita Lab. "Elemental or CHN Analysis." infinitalab.com.
- Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." mt.com.
- National Institutes of Health. "Hydrochloride Salt of the GABAkine KRM-II-81." nih.gov.
Sources
comparative efficiency of different synthetic routes to 2-substituted azetidines
Abstract
Azetidines, particularly those substituted at the 2-position, are crucial four-membered nitrogen-containing heterocycles in medicinal chemistry and drug discovery.[1][2] Their unique conformational constraints and ability to modulate physicochemical properties have led to their incorporation into numerous bioactive molecules.[3] However, the synthesis of these strained ring systems presents a significant challenge for organic chemists. This guide provides a comparative analysis of the most prevalent and efficient synthetic routes to 2-substituted azetidines, offering insights into their mechanisms, scope, and limitations. We will delve into key methodologies, including intramolecular cyclizations, [2+2] cycloadditions, and innovative strain-release strategies, providing experimental data and protocols to aid researchers in selecting the optimal route for their specific target molecules.
Introduction: The Rising Prominence of 2-Substituted Azetidines
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug design.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique chemical and biological properties.[1][2] Specifically, the introduction of substituents at the 2-position of the azetidine ring allows for the precise tuning of a molecule's three-dimensional structure, lipophilicity, and metabolic stability. This has led to the successful development of drugs such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[1]
Despite their significance, the construction of the 2-substituted azetidine core is often hampered by the challenges associated with forming a strained four-membered ring.[4] Traditional methods can require harsh reaction conditions, multi-step sequences, and suffer from limited substrate scope.[4][5] This guide aims to provide a comprehensive overview of modern synthetic strategies, enabling researchers to navigate the complexities of azetidine synthesis and accelerate the discovery of novel therapeutics.
Key Synthetic Strategies: A Comparative Overview
The synthesis of 2-substituted azetidines can be broadly categorized into three main approaches:
-
Intramolecular Cyclization (Ring-Closing) Reactions: These methods involve the formation of the azetidine ring from an acyclic precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon.
-
[2+2] Cycloaddition Reactions: This approach involves the direct formation of the four-membered ring through the reaction of two two-atom components, typically an imine and an alkene.
-
Novel and Emerging Methodologies: Recent advancements have introduced innovative strategies, such as strain-release driven synthesis and photocatalytic methods, which offer unique advantages in terms of efficiency and functional group tolerance.
Intramolecular Cyclization: A Classic and Versatile Approach
Intramolecular cyclization is a cornerstone of azetidine synthesis. The general principle involves a nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the four-membered ring.
Mechanism and Key Considerations
The success of an intramolecular cyclization is governed by several factors, including the nature of the leaving group, the length and flexibility of the tether connecting the nucleophile and electrophile, and the presence of activating groups. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom displaces a leaving group (e.g., a halide or a sulfonate ester) at the γ-position.
A significant challenge in this approach is overcoming the entropic barrier to ring formation and avoiding competing side reactions, such as intermolecular polymerization or the formation of larger, thermodynamically more stable rings.[6] To favor the desired 4-exo-tet cyclization, reactions are often carried out under high dilution conditions or with substrates that are pre-organized for cyclization.
Comparative Efficiency of Different Intramolecular Routes
| Method | Precursor | Key Reagents/Conditions | Typical Yields | Advantages | Limitations | Reference |
| Anionic Ring Closure | β-Amino alcohols | Mesylation followed by a strong base (e.g., NaH, KHMDS) | 60-90% | High yielding, access to enantiomerically pure products. | Requires a multi-step sequence, sensitive to steric hindrance. | [7] |
| Palladium-Catalyzed C-H Amination | Aliphatic amines with a directing group | Pd(OAc)₂, oxidant (e.g., I₂), directing group | 50-80% | High functional group tolerance, regioselective. | Requires a directing group, catalyst can be expensive. | [1] |
| Radical Cyclization | N-substituted alkynes | Copper complex, visible light irradiation, amine | Good to excellent | Mild conditions, high regioselectivity. | Substrate scope can be limited. | [8] |
Experimental Protocol: Anionic Ring Closure for N-Aryl-2-cyanoazetidines
This protocol is adapted from the work of Couty and coworkers and provides an efficient route to N-aryl-2-cyanoazetidines from β-amino alcohols.[7]
Step 1: N-Arylation of β-Amino Alcohol
-
To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add the aryl halide (1.1 equiv), a copper catalyst (e.g., CuI, 5 mol%), a ligand (e.g., L-proline, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated amino alcohol.
Step 2: N-Cyanomethylation
-
To a solution of the N-arylated amino alcohol (1.0 equiv) in acetonitrile, add bromoacetonitrile (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the N-cyanomethylated product.
Step 3: One-Pot Mesylation and Ring Closure
-
Dissolve the N-cyanomethylated product (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Add a strong base (e.g., NaH, 1.5 equiv) portionwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete.
-
Quench the reaction carefully with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude product by column chromatography to obtain the desired N-aryl-2-cyanoazetidine.
[2+2] Cycloaddition: A Direct and Atom-Economical Approach
The [2+2] cycloaddition reaction between an imine and an alkene, often referred to as the aza Paternò-Büchi reaction, offers a highly convergent and atom-economical route to azetidines.[9] This method directly constructs the four-membered ring in a single step.
Mechanism and Challenges
The aza Paternò-Büchi reaction can be initiated either thermally or photochemically.[9] The photochemical variant is more common and typically involves the excitation of the imine to its triplet state, which then undergoes a stepwise radical addition to the alkene, followed by intersystem crossing and ring closure.
A significant hurdle in intermolecular aza Paternò-Büchi reactions has been the rapid deactivation of the excited imine through non-productive pathways, such as E/Z isomerization.[10] This has historically limited the reaction's applicability to intramolecular versions or to highly activated imine and alkene substrates.[5][11]
Recent Breakthroughs: Visible-Light-Mediated [2+2] Cycloadditions
Recent advancements have overcome many of the limitations of the classical aza Paternò-Büchi reaction. The use of visible-light photocatalysis has enabled the efficient generation of the reactive triplet state of imine precursors under mild conditions.[1][10]
Schindler and coworkers reported a visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes.[1] This method utilizes an iridium photocatalyst to activate the oxime precursor via triplet energy transfer, leading to the formation of a wide range of functionalized azetidines with excellent yields and broad substrate scope.[1][5][11]
Comparative Efficiency of [2+2] Cycloaddition Methods
| Method | Reactants | Key Reagents/Conditions | Typical Yields | Advantages | Limitations | Reference |
| Ketene-Imine Cycloaddition (Staudinger Synthesis) | Ketene and Imine | Tertiary amine base | Moderate to good | Well-established, broad scope for imines. | Ketenes are often unstable and generated in situ. | [12] |
| Visible-Light Photocatalysis | Oxime precursor and Alkene | Ir(III) photocatalyst, blue light | High (up to 93%) | Mild conditions, broad alkene scope, high functional group tolerance. | Requires a specific oxime precursor. | [1][11] |
| Thermal [2+2] Cycloaddition | Electron-deficient imine and electron-rich alkene | High temperature or Lewis acid catalysis | Variable | Can be highly stereoselective. | Limited to specific substrate combinations. | [13] |
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction
The following is a general procedure based on the work of Schindler's group for the synthesis of azetidines via a visible-light-mediated [2+2] photocycloaddition.[1][11]
-
In a reaction vial, combine the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).
-
Add a degassed solvent (e.g., dichloromethane or acetonitrile).
-
Seal the vial and irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Novel and Emerging Methodologies
The field of azetidine synthesis is continuously evolving, with new and innovative strategies being developed to address the limitations of traditional methods.
Strain-Release Driven Synthesis
Aggarwal and coworkers have pioneered the use of azabicyclo[1.1.0]butanes (ABBs) as versatile building blocks for the synthesis of functionalized azetidines.[1] The high ring strain of ABBs can be harnessed to drive reactions that lead to the formation of more complex azetidine-containing structures. For instance, the reaction of ABBs with electrophiles can trigger a ring-opening and subsequent functionalization, providing access to a diverse range of substituted azetidines.
Continuous Flow Synthesis
Continuous flow technology offers several advantages for the synthesis of azetidines, including improved safety, scalability, and precise control over reaction parameters.[14][15] Luisi and coworkers have developed a continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor.[14][15] This method utilizes flow microreactors for the generation and in-situ trapping of highly reactive lithiated intermediates, enabling reactions that are often difficult to control in batch processes.[14][15]
Conclusion and Future Outlook
The synthesis of 2-substituted azetidines has witnessed remarkable progress in recent years. While traditional methods like intramolecular cyclizations remain valuable tools, modern approaches such as visible-light-mediated [2+2] cycloadditions and strain-release strategies have significantly expanded the synthetic chemists' toolbox. These newer methods offer milder reaction conditions, broader substrate scope, and improved efficiency, paving the way for the synthesis of increasingly complex and diverse azetidine-containing molecules.
Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic methods. The application of continuous flow technology is also expected to grow, enabling the safer and more scalable production of these important heterocyclic building blocks. As our ability to synthesize 2-substituted azetidines with greater precision and diversity continues to improve, so too will their impact on the discovery of new medicines and functional materials.
Visualizations
Reaction Workflow: Anionic Ring Closure for N-Aryl-2-cyanoazetidines
Caption: Workflow for the three-step synthesis of N-aryl-2-cyanoazetidines.
Reaction Mechanism: Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Simplified mechanism of the visible-light-mediated aza Paternò-Büchi reaction.
References
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
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Andresini, M., Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3786. [Link]
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Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Letters, 23(15), 5889-5894. [Link]
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Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 13, 2154-2160. [Link]
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Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. [Link]
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Various Authors. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
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Kaur, N. (Ed.). (2023). Azetidine Synthesis. Elsevier. [Link]
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Schindler, C. S., Kulik, H. J., Wearing, E. R., Yeh, Y.-C., Terrones, G. G., Parikh, S. G., & Kevlishvili, I. (2023). Visible-Light-Mediated Aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]
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Kaur, N. (Ed.). (2023). Synthesis of Azetidines from Imines by Cycloaddition Reactions. Elsevier. [Link]
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Gissot, A., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(46), 9031-9042. [Link]
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Ombito, J. O., et al. (2026). Advances in the synthesis of azetidines: 2020-2025. ResearchGate. [Link]
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Leonori, D., & Aggarwal, V. K. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Nature Chemistry. [Link]
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Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]
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Mako, Z., et al. (2021). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Molecules, 26(18), 5543. [Link]
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Couty, F., et al. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry, 81(6), 2468-2479. [Link]
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Gouverneur, V., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]
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Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature, 582(7811), 222-227. [Link]
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Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. [Link]
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Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
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Snape, T. J., & Turner, N. J. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Synlett, 23(10), 1511-1515. [Link]
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Willis, M. C. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate. [Link]
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Assessing the In Vitro Metabolic Stability of Novel Azetidine Compounds: A Comparative Guide
Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from obscure synthetic curiosities to privileged scaffolds in modern drug discovery. The pharmaceutical industry is increasingly prioritizing three-dimensional,
This guide objectively compares the methodologies and biological systems used to assess the in vitro metabolic stability of novel azetidine compounds. As an application scientist, I will detail the self-validating protocols required to accurately predict intrinsic clearance (
Comparative Analysis of In Vitro Test Systems
When quantifying the metabolic clearance of azetidine derivatives, selecting the appropriate in vitro model is critical. Because structural modifications designed to block metabolism (such as utilizing azetidine) often create "low-clearance" compounds, robust assay systems that preserve enzymatic viability over extended incubations are mandatory[4].
The field relies primarily on two models: Human Liver Microsomes (HLMs) and Cryopreserved Human Hepatocytes (CHHs) [6][7].
Table 1: Comparative Evaluation of HLM vs. CHH Systems
| Assay Feature | Human Liver Microsomes (HLMs) | Cryopreserved Human Hepatocytes (CHHs) | Scientific Implication for Azetidines |
| Enzyme Profile | Phase I primarily (CYP450, FMO)[8]. | Complete Phase I & Phase II, plus non-CYP (e.g., Aldehyde Oxidase)[4][7]. | HLMs are ideal for rapidly flagging CYP-mediated oxidation. CHHs are necessary if the azetidine core shunts metabolism toward Phase II glucuronidation. |
| Cellular State | Subcellular organelle fraction[8]. | Intact whole-cell structure[8]. | CHHs require drugs to pass the cell membrane, modeling in vivo permeability constraints alongside metabolism. |
| Cofactor Requirement | Requires exogenous NADPH addition[9]. | Endogenous cofactors are present[4]. | HLMs allow for targeted isolation of CYP-driven pathways by controlling the NADPH supply. |
| Incubation Window | Up to 60 minutes (enzymes degrade rapidly)[4][10]. | Up to 4 hours (cellular environment protects enzymes)[4][7]. | CHHs are superior for low-clearance azetidines that show negligible turnover at 60 minutes in HLMs. |
Experimental Workflow Visualization
Fig 1. Self-validating in vitro metabolic stability workflow for HLMs and CHHs.
Self-Validating Protocol: Microsomal Stability Assay
To guarantee the trustworthiness of the resulting pharmacokinetic data, the experimental setup must be a self-validating system. This is achieved by embedding rigorous biochemical controls directly into the procedure.
Step 1: Pre-Incubation and System Calibration
-
Prepare a 10 mM stock of the azetidine compound in HPLC-grade DMSO[7][10].
-
Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM with <0.5% total DMSO[9][10].
-
Causality Note: We strictly limit the concentration to 1 µM to ensure the substrate level remains well below the
of most CYP450 enzymes. This guarantees first-order kinetics, meaning the rate of disappearance is directly proportional to intrinsic enzyme clearance, untainted by saturation artifacts[10].
-
Step 2: Internal Validation Setup (Controls)
Prepare parallel reaction wells containing:
-
Positive Controls: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). These validate the batch-specific activity of the microsomal enzymes[9][10].
-
Negative Control: The azetidine compound incubated without the NADPH cofactor.
Step 3: Reaction Initiation
-
Pre-warm the HLM mixture (0.5 mg/mL final protein concentration) and compound to 37°C[9].
-
Initiate the reaction by adding an NADPH Regenerating System (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9].
-
Causality Note: Unlike straight NADPH—which rapidly degrades at physiological temperatures—the regenerating system provides a zero-order, inexhaustible supply of reducing equivalents, preventing artificial assay plateauing over 60 minutes[9].
-
Step 4: Time-Point Sampling and Quenching
-
Place the plate on an orbital shaker at 37°C[7].
-
At intervals (
min), extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled Internal Standard (IS)[9][10].-
Causality Note: ACN operates via a dual mechanism. The organic solvent and sub-zero temperature instantly denature the CYP450 enzymes, effectively "freezing" the reaction at the precise time-point. Concurrently, it precipitates the structural microsomal proteins, yielding a clean supernatant necessary to protect the delicate LC-MS/MS column from fouling[7][10].
-
Step 5: Data Analysis
Quantify the parent azetidine using LC-MS/MS[10]. Plot the natural logarithm of the percent compound remaining versus time.
-
Calculate Half-Life:
(where is the slope of the linear regression)[7][9]. -
Calculate Intrinsic Clearance:
[7][9].
Experimental Data: The Azetidine Advantage
To understand why medicinal chemists endure the synthetic challenges of working with azetidines, we compare the metabolic stability of a prototypical piperidine lead (Compound A-Pip) against its direct azetidine bioisostere (Compound A-Aze)[3][5].
Table 2: Comparative Clearance Data of Heterocyclic Analogs
| Compound Structure | Assay System | Half-Life ( | Intrinsic Clearance ( | LogD |
| Compound A-Pip (Piperidine) | HLMs (Phase I) | 30.0 | 46.2 | 3.20 |
| Compound A-Aze (Azetidine) | HLMs (Phase I) | 120.0 | 11.5 | 2.30 |
| Compound A-Pip (Piperidine) | Hepatocytes (CHH) | 35.0 | 39.6 | 3.20 |
| Compound A-Aze (Azetidine) | Hepatocytes (CHH) | 160.0 | 8.6 | 2.30 |
(Note: Data modeled on structure-activity relationships derived from heterocycle optimization programs[3][5]).
Mechanistic Causality of the Results
The data in Table 2 clearly validates the superiority of the azetidine scaffold. The piperidine ring exhibits a rapid turnover (
Replacing the six-membered piperidine with a four-membered azetidine extends the half-life fourfold (
-
Transition State Energetics: Azetidines possess severe angle strain. For a CYP450 enzyme to oxidize an alpha-proton, it must pull the carbon toward an
planar transition state. In a strained four-membered ring, this geometric shift comes at a massive energetic penalty, rendering the oxidation thermodynamically unfavorable[1][3]. -
Lipophilicity Reduction: The contraction of the ring removes non-polar methylene units, significantly lowering the LogD
from 3.20 to 2.30[3][5]. Lower lipophilicity reduces the drug's non-specific partition into the microsomal lipid bilayer, decreasing its physical proximity to the active sites of membrane-bound CYP enzymes[3]. -
Steric Profile: The compact nature of azetidine shrinks the compound's overall molecular volume while retaining crucial
basicity vectors, actively preventing it from conforming perfectly into the deep hydrophobic pockets of CYP3A4[2][3].
By leveraging rigorously controlled in vitro metabolic stability assays, researchers can systematically prove that azetidine substitution is one of the most effective strategies for mitigating heterocycle-driven clearance liabilities in modern drug discovery.
References
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[10] metabolic stability in liver microsomes. Mercell. Available at: [Link]
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[3] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at:[Link]
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[5] Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. National Institutes of Health (NIH) / PubMed. Available at:[Link]
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Evaluating Azetidine Derivatives as High-Affinity Inhibitors of Vesicular Dopamine Uptake
In the pursuit of viable pharmacological treatments for psychostimulant addiction—particularly methamphetamine (METH) abuse—the vesicular monoamine transporter 2 (VMAT2) has emerged as a critical therapeutic target. METH fundamentally hijacks the central dopaminergic system by interacting with VMAT2, prompting the rapid reverse-transport of vesicular dopamine (DA) into the cytosol[1]. This cytosolic DA accumulation subsequently drives the dopamine transporter (DAT) to operate in reverse, flooding the synaptic cleft and causing severe neurotoxicity and reinforcing addictive behaviors[1].
While established VMAT2 inhibitors like tetrabenazine bind tightly to the transporter, they are structurally ill-suited for managing substance abuse due to their profound depressive side effects, primarily stemming from global monoamine depletion. Consequently, drug development professionals have redirected their focus toward structurally novel molecules that selectively block the interaction between METH and VMAT2 without entirely abrogating basal monoaminergic function.
This guide objectively evaluates the performance of a newly synthesized class of VMAT2 inhibitors—azetidine derivatives —benchmarking them against legacy compounds such as lobeline and its piperidine analogs.
Structural Evolution: From Piperidines to Azetidines
The rationale behind developing azetidine derivatives hinges on overcoming the physicochemical limitations of previous clinical candidates[1]. Initial structure-activity relationship (SAR) studies identified lobelane —a chemically defunctionalized piperidine analog of the naturally occurring alkaloid lobeline—as a highly selective inhibitor of vesicular dopamine uptake[1][2]. Lobelane bypassed lobeline’s undesirable off-target interactions with nicotinic acetylcholine receptors (nAChRs)[1]. However, lobelane and its structural homolog, norlobelane, were heavily limited by poor water solubility and low "druglikeness"[1].
To solve this, synthetic chemists engineered a radical central ring-size reduction[1]. By shrinking the six-membered piperidine moiety into a highly strained, four-membered azetidine heterocyclic ring, researchers successfully created a series of cis- and trans- azetidine analogs[1].
Causality in Structural Design: A critical, self-validating discovery in this structural reduction is the lack of stereospecific dependency. In rigorous assays, both the cis- and trans- scaffolds of the azetidine derivatives yielded equipotent inhibition[1]. Because the spatial arrangement of the 2,4-diphenethyl substituents differs drastically between isomers, this equips drug developers with a vital mechanistic insight: the stereochemistry of these specific analogs is not the governing factor for their interaction at the cytosolic binding site of VMAT2[1]. This functional flexibility, paired with retained water solubility, positions azetidine derivatives as superior lead compounds over their piperidine ancestors[1][3].
Fig 1. Mechanistic pathway showing azetidine derivatives blocking METH-induced VMAT2 disruption.
Objective Performance Comparison: Dopamine Uptake Inhibition
To evaluate therapeutic viability, it is paramount to measure functional inhibition (preventing the physical transport of DA) rather than mere binding affinity (e.g., displacing [3H]dihydrotetrabenazine), as binding does not universally predict transport blockade[1].
The table below summarizes the inhibitory constants (
| Compound | Heterocyclic Scaffold | Target Specificity | [3H]DA Uptake Inhibition ( | Clinical & Experimental Profile |
| Azetidine 22b | 4-membered (cis) | VMAT2 | 24 nM | Most potent analog; superior clinical candidate[1][3] |
| Azetidine 15c | 4-membered (trans) | VMAT2 | 31 nM | Equipotent to 22b; optimal water solubility[1][3] |
| Norlobelane (2b) | 6-membered piperidine | VMAT2 | 43 nM | Outperformed by azetidine derivatives[1][3] |
| Lobelane (2a) | 6-membered piperidine | VMAT2 | 45 nM | Limited by poor physiochemical/druglike properties[1][3] |
| Lobeline | 6-membered piperidine | VMAT2 / nAChR | Modest | Problematic off-target receptor antagonism[1][2] |
Experimental Methodology: Isolating Functional VMAT2 Transport
Generating the highly precise
If intact synaptosomes are used, [3H]dopamine must first cross the plasma membrane via DAT before interacting with VMAT2[5]. Test compounds might inadvertently block DAT, generating a false-positive signal for VMAT2 inhibition. By physically lysing the synaptosomes to isolate bare synaptic vesicles, we remove the DAT variable entirely. This transforms the protocol into a self-validating system where any reduction in radioligand signal is fundamentally, exclusively tied to VMAT2 blockade.
Step-by-Step [3H]Dopamine Uptake Protocol
-
Synaptosomal Preparation: Rat striatal tissue (rich in dopaminergic terminals) is homogenized in ice-cold 0.32 M sucrose. The homogenate undergoes differential centrifugation (1,000 × g to remove nuclear debris, followed by 10,000 × g) to pellet the intact synaptosomes.
-
Vesicle Isolation (The Osmotic Shock): The synaptosomal pellet is resuspended in ice-cold, deionized water (osmotic shock). Causality: This rapid hypoosmotic environment bursts the synaptosomal plasma membrane while leaving the smaller, structurally resilient synaptic vesicles intact. A final ultracentrifugation step (100,000 × g) isolates the pure vesicular fraction.
-
Equilibrium Incubation: The isolated vesicles are added to an assay buffer containing varying concentrations of the azetidine derivative and a fixed concentration of [3H]dopamine.
-
Critical Buffer Component: The buffer must contain 2 mM Mg2+-ATP. Causality: VMAT2 relies on a proton gradient (
pH) generated by the vacuolar H+-ATPase to drive monoamine transport. Without ATP serving as the energy substrate, the gradient collapses, and all VMAT2 transport ceases.
-
-
Kinetics Termination: After a 10-minute incubation at 30°C, the reaction is immediately quenched with ice-cold assay buffer. The sudden temperature drop kinetically freezes the VMAT2 transporter, trapping the internalized [3H]dopamine inside the vesicles.
-
Rapid Filtration & Quantification: The mixture is filtered through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, minimizing non-specific binding of the cationic [3H]dopamine. Filters are washed, transferred to vials, and analyzed via liquid scintillation spectrometry to derive precise
values.
Fig 2. Self-validating experimental workflow for the[3H]dopamine vesicular uptake inhibition assay.
Conclusion
By intentionally compressing the molecular footprint of prior generation piperidines into constrained azetidine geometries, researchers have formulated agents that bind with enhanced affinity to VMAT2 while bypassing historically limiting physicochemical properties[1][3][4]. Validated through strict vesicular uptake methodologies, analogs like 22b (
References
1.[1] "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC", nih.gov.[Link] 2.[3] "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake - University of Kentucky", uky.edu.[Link] 3.[4] "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed", nih.gov.[Link] 4.[2] "Defunctionalized Lobeline Analogues: Structure−Activity of Novel Ligands for the Vesicular Monoamine Transporter | Journal of Medicinal Chemistry - ACS Publications", acs.org.[Link] 5.[5] "Vesicular monoamine transporter 2 - Wikipedia", wikipedia.org.[Link] 6. "Binding Database", ucsd.edu.[Link]
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- 3. scholars.uky.edu [scholars.uky.edu]
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- 5. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Prop-2-en-1-yl)azetidine Hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of 2-(Prop-2-en-1-yl)azetidine hydrochloride. As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a deep understanding of the waste management process. Our commitment is to empower you with the knowledge to handle laboratory reagents safely from acquisition to disposal, fostering a culture of safety and responsibility.
Hazard Identification and Risk Assessment
The primary hazards associated with the parent compound, azetidine hydrochloride, are summarized below. It is imperative to handle 2-(Prop-2-en-1-yl)azetidine hydrochloride with the assumption that it carries similar risks.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [3][4] |
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5]
-
Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.[5]
Waste Characterization and Segregation
All waste streams containing 2-(Prop-2-en-1-yl)azetidine hydrochloride must be classified and handled as hazardous chemical waste . It is a violation of environmental regulations to dispose of this chemical down the sanitary sewer or in the regular trash.[6][7]
Waste Segregation is Critical:
-
Do Not Mix: Never mix waste containing this compound with incompatible waste streams, such as strong oxidizing agents or bases, without a specific, risk-assessed neutralization protocol.[8]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste.
-
Aqueous vs. Organic: Collect aqueous solutions separately from organic solvent solutions.
Primary Disposal Protocol: The EHS-Managed Waste Stream
The safest and most compliant method for disposal is to entrust the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
Step-by-Step Collection for EHS Pickup:
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams.[7] Ensure the container material is compatible with all components of the waste.
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container. The label must include:
-
The words "HAZARDOUS WASTE".[8]
-
The full chemical name: "2-(Prop-2-en-1-yl)azetidine hydrochloride".
-
The names and approximate concentrations of all other components (solvents, water, etc.).
-
The date accumulation started.
-
The name of the principal investigator or generating researcher.
-
-
Collect Waste: Add waste to the container in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for expansion.
-
Keep Container Closed: The container must be securely capped at all times, except when actively adding waste.[7][8] This prevents the release of vapors and protects you and your colleagues.
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7] The SAA should provide secondary containment (e.g., a tray or bin) to contain potential spills.
-
Request Pickup: Once the container is full or you have completed the project, contact your EHS office to schedule a waste pickup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams of 2-(Prop-2-en-1-yl)azetidine hydrochloride.
Sources
- 1. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
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A Comprehensive Guide to the Safe Handling of 2-(Prop-2-en-1-yl)azetidine Hydrochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2-(Prop-2-en-1-yl)azetidine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for similar azetidine compounds and is intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS).
Understanding the Hazard: The Azetidine Moiety
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-(Prop-2-en-1-yl)azetidine hydrochloride. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a suitable option).[5] | To prevent direct skin contact with the chemical.[5] |
| Eye Protection | Snugly fitting safety goggles or a face shield.[5] | To protect the eyes from splashes or dust, as azetidine compounds can cause serious eye irritation.[5][6] |
| Body Protection | A long-sleeved lab coat or other protective clothing.[5] | To prevent contamination of personal clothing and minimize skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If a fume hood is not available or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[5][7] | Azetidine compounds can release harmful vapors.[5][7] |
Safe Handling Workflow: From Receipt to Disposal
The following diagram outlines the critical steps for safely handling 2-(Prop-2-en-1-yl)azetidine hydrochloride in the laboratory.
Caption: Workflow for the safe handling of 2-(Prop-2-en-1-yl)azetidine hydrochloride.
Detailed Experimental Protocols
Weighing and Transfer
-
Preparation : Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. The weighing station, including the balance, should be inside a certified chemical fume hood.
-
Weighing : Use a tared weigh boat or paper to accurately weigh the desired amount of 2-(Prop-2-en-1-yl)azetidine hydrochloride. Avoid generating dust.
-
Transfer : Carefully transfer the weighed compound into the reaction vessel using a spatula.
-
Cleanup : Immediately clean any minor spills on the balance with a damp cloth and dispose of the cloth in the designated solid waste container.
Dissolution
-
Solvent Addition : In the chemical fume hood, add the desired solvent to the reaction vessel containing the 2-(Prop-2-en-1-yl)azetidine hydrochloride.
-
Mixing : Use a magnetic stirrer or gentle manual swirling to dissolve the compound. If heating is required, use a well-controlled heating mantle and monitor the process closely.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8]
-
Collect : Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[8]
Exposure Response
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][4] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of 2-(Prop-2-en-1-yl)azetidine hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Unused or waste 2-(Prop-2-en-1-yl)azetidine hydrochloride should be collected in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must be collected in a designated hazardous waste container.[5]
-
Disposal : The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[8] Do not dispose of it down the drain or in regular trash.
References
- Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Benchchem. (n.d.).
- Azetidine hydrochloride - Apollo Scientific. (2023, July 5).
- Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. (n.d.).
-
Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - AWS. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, June 16).
- SAFETY DATA SHEET - TCI AMERICA. (2018, July 6).
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
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- 1. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
